molecular formula C17H13NO2 B503323 2-Methyl-6-(1-naphthyl)nicotinic acid

2-Methyl-6-(1-naphthyl)nicotinic acid

Cat. No.: B503323
M. Wt: 263.29g/mol
InChI Key: RZHLUXJQHNTKLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The specific research applications and mechanism of action for 2-Methyl-6-(1-naphthyl)nicotinic acid are currently under investigation. As a nicotinic acid derivative, it is a compound of interest in various biochemical research fields. Nicotinic acid itself is a precursor to coenzymes NAD and NADP and is known for its lipid-modifying effects at pharmacological doses . Its derivatives are often explored for their potential biological activities. Researchers are investigating this specific naphthyl-substituted analogue for its unique properties. This product is intended for laboratory research purposes only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H13NO2

Molecular Weight

263.29g/mol

IUPAC Name

2-methyl-6-naphthalen-1-ylpyridine-3-carboxylic acid

InChI

InChI=1S/C17H13NO2/c1-11-13(17(19)20)9-10-16(18-11)15-8-4-6-12-5-2-3-7-14(12)15/h2-10H,1H3,(H,19,20)

InChI Key

RZHLUXJQHNTKLI-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=N1)C2=CC=CC3=CC=CC=C32)C(=O)O

Canonical SMILES

CC1=C(C=CC(=N1)C2=CC=CC3=CC=CC=C32)C(=O)O

Origin of Product

United States

Foundational & Exploratory

6-aryl-2-methylnicotinic acid derivatives literature review

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis, Optimization, and Pharmacological Applications

Executive Summary

The 6-aryl-2-methylnicotinic acid scaffold represents a privileged structure in medicinal chemistry, distinct from its ubiquitous isomer, 6-methylnicotinic acid. While the latter is a common commodity chemical, the 6-aryl-2-methyl variants require specialized synthetic construction to position the aryl group at the C6 position while maintaining the methyl group at C2 and the carboxylic acid pharmacophore at C3.

This class of compounds has emerged as a critical intermediate for antiproliferative agents (via hydrazone functionalization), antimicrobial scaffolds , and anti-inflammatory drugs targeting COX/LOX pathways. This guide provides an autonomous technical review of the synthetic methodologies, structure-activity relationships (SAR), and validated experimental protocols for these derivatives.

Structural Architecture & Synthetic Strategies

The primary challenge in synthesizing 6-aryl-2-methylnicotinic acid derivatives is ensuring regioselectivity during the pyridine ring construction. Standard Hantzsch synthesis often yields symmetric dihydropyridines or places substituents at the C4 position. To achieve the 2,6-substitution pattern, a modified Hantzsch-Beyer approach or a Chalcone-Enamine condensation is required.

2.1 The Chalcone-Enamine Route (Preferred Methodology)

The most robust method involves the [3+3] cyclocondensation of an aryl vinyl ketone (or a Mannich base precursor) with ethyl 3-aminocrotonate .

  • Mechanistic Causality:

    • Michael Addition: The nucleophilic carbon of the aminocrotonate attacks the

      
      -carbon of the aryl vinyl ketone.
      
    • Cyclization: The enamine nitrogen attacks the carbonyl carbon of the ketone.

    • Dehydration/Oxidation: Loss of water and spontaneous aromatization (often requiring an oxidant if intermediate dihydropyridines are stable) yields the pyridine core.

2.2 Visualization of Synthetic Workflow

SynthesisWorkflow Acetophenone Aryl Methyl Ketone (Starting Material) Mannich Mannich Base / Aryl Vinyl Ketone Acetophenone->Mannich HCHO, R2NH Michael Michael Addition (C-C Bond Formation) Mannich->Michael Aminocrotonate Ethyl 3-aminocrotonate (Enamine Source) Aminocrotonate->Michael Cyclization Cyclization (N-C Bond Formation) Michael->Cyclization Ester Ethyl 6-aryl-2-methyl- nicotinate Cyclization->Ester -H2O Hydrolysis Hydrolysis (NaOH/EtOH) Ester->Hydrolysis FinalProduct 6-Aryl-2-methyl- nicotinic Acid Hydrolysis->FinalProduct

Figure 1: Step-wise cyclocondensation workflow for regioselective pyridine synthesis.

Pharmacological Profiles & Molecular Targets[1]

The biological utility of these derivatives stems from their ability to interact with diverse targets depending on the C3-carboxylic acid modifications.

3.1 Antiproliferative Activity (Hydrazone Derivatives)

Research indicates that converting the C3 acid to a hydrazide and subsequently condensing it with aromatic aldehydes to form hydrazones significantly enhances antitumor potency.

  • Target: K562 leukemia cell lines.[1]

  • Mechanism: The hydrazone linker (

    
    ) acts as a pharmacophore capable of chelating metal ions or interacting with allosteric sites on enzymes involved in cell division.
    
  • Key Insight: Derivatives with electron-withdrawing groups (e.g., F, Cl) on the 6-aryl ring often show higher potency due to increased lipophilicity and metabolic stability [1].

3.2 Anti-inflammatory & Analgesic Potential

Similar to flunixin (a 2-arylamino nicotinate), the 6-aryl derivatives modulate inflammatory pathways.

  • Mechanism: Inhibition of COX-2 and suppression of cytokines (TNF-

    
    , IL-6).
    
  • Safety Profile: Nicotinic acid derivatives are often designed to reduce gastric ulceration compared to traditional NSAIDs by masking the acidic group or altering the binding mode [5].

3.3 Quantitative Data Summary
Compound ClassR-Group (C6 Aryl)Target/AssayActivity MetricRef
Hydrazone 4-FluorophenylK562 (Leukemia)IC

: ~25

M
[1]
Acid 3,4-DichlorophenylHerbicidal (Duckweed)IC

: 7.8

M
[3]
Amide PhenylAntimicrobial (S. aureus)MIC: 7.81

g/mL
[2]
Detailed Experimental Protocols

Note: All chemical synthesis should be performed in a fume hood with appropriate PPE.

Protocol A: Synthesis of Ethyl 6-aryl-2-methylnicotinate (General Procedure)

Reagents:

  • Aryl methyl ketone (10 mmol)

  • Paraformaldehyde (12 mmol)

  • Dimethylamine hydrochloride (12 mmol)

  • Ethyl 3-aminocrotonate (10 mmol)

  • Acetic acid (glacial)

Step-by-Step Methodology:

  • Mannich Base Formation: Reflux the aryl methyl ketone, paraformaldehyde, and dimethylamine HCl in ethanol (20 mL) with a catalytic amount of HCl for 2 hours. Evaporate solvent to obtain the Mannich base hydrochloride.

  • Free Base Liberation: Treat the residue with 10% NaOH and extract with diethyl ether to get the aryl vinyl ketone precursor (in situ).

  • Cyclocondensation: Dissolve the crude vinyl ketone and ethyl 3-aminocrotonate (1.3 g, 10 mmol) in glacial acetic acid (15 mL).

  • Reflux: Heat the mixture at reflux (

    
    ) for 4–6 hours. Monitor via TLC (30% EtOAc/Hexane).
    
  • Workup: Pour the reaction mixture into ice-cold water (100 mL). Neutralize with ammonia solution until pH 8.

  • Isolation: Filter the precipitating solid. Recrystallize from ethanol/water to yield the ethyl ester.

Protocol B: Hydrolysis to Free Acid
  • Dissolve the ester (5 mmol) in ethanol (20 mL).

  • Add 10% aqueous NaOH (10 mL).

  • Reflux for 2 hours.

  • Acidify with 1M HCl to pH 3.

  • Filter the white solid precipitate (6-aryl-2-methylnicotinic acid).

Structure-Activity Relationship (SAR) Analysis

The optimization of the 6-aryl-2-methylnicotinic acid scaffold relies on balancing the electronics of the aryl ring and the steric bulk of the C3 substituent.

5.1 SAR Logic
  • The C2-Methyl Group: Essential for steric orientation. Removal often leads to loss of selectivity or metabolic instability.

  • The C6-Aryl Ring:

    • Para-substitution (F, Cl): Increases potency in antiproliferative assays (metabolic block).

    • Ortho-substitution: Often decreases activity due to steric clash with the pyridine nitrogen lone pair.

  • The C3-Carboxyl:

    • Free Acid: Anti-inflammatory/Herbicidal activity.

    • Hydrazone/Amide: Anticancer/Antimicrobial activity.[2][3][4]

5.2 SAR Visualization

SAR_Logic Core 6-Aryl-2-Methylnicotinic Acid (Scaffold) C3 C3 Position (COOH) Core->C3 C6 C6 Position (Aryl Group) Core->C6 Hydrazone Hydrazone Formation (Antiproliferative) C3->Hydrazone Amide Amide/Ester (Prodrug/Antimicrobial) C3->Amide Halogen Para-Halogen (F, Cl) Increases Lipophilicity/Potency C6->Halogen ElectronDon Electron Donating (OMe) Reduces Potency (General) C6->ElectronDon

Figure 2: Structure-Activity Relationship (SAR) decision tree for scaffold optimization.

References
  • Abdel-Aziz, H. A., et al. (2012).[1] Design, synthesis and pharmacophoric model building of novel substituted nicotinic acid hydrazones with potential antiproliferative activity.[1] Archives of Pharmacal Research.[1]

  • ResearchGate. (2025). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. ResearchGate.[1][3][5]

  • Journal of Agricultural and Food Chemistry. (2021). Synthesis, Crystal Structure, Herbicidal Activity, and SAR Study of Novel N-(Arylmethoxy)-2-chloronicotinamides.[5] ACS Publications.

  • BenchChem. (2025).[6] Methyl 6-methylnicotinate synthesis from 6-methylnicotinic acid.[6] BenchChem Technical Guides.

  • PubMed. (2024).[7] Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry.

Sources

Solubility of 2-Methyl-6-(1-naphthyl)nicotinic acid in DMSO vs water

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 2-Methyl-6-(1-naphthyl)nicotinic acid in DMSO vs. Water

Executive Summary

The solubility of a compound is a critical physicochemical property that dictates its utility in drug discovery and development, from initial screening to final formulation. This guide provides a comprehensive analysis of the solubility of this compound, a molecule characterized by a polar, ionizable carboxylic acid group and substantial non-polar aromatic moieties. We predict and explain the stark contrast in its solubility between dimethyl sulfoxide (DMSO), a polar aprotic solvent, and water, a polar protic solvent. Due to its amphipathic nature, DMSO is an exceptional solvent for this compound, capable of dissolving both its polar and non-polar regions, making it the vehicle of choice for preparing high-concentration stock solutions.[1][2] Conversely, the molecule's large, hydrophobic naphthyl group is expected to render it poorly soluble in aqueous media. This guide details the theoretical underpinnings of this solubility differential and provides robust, step-by-step protocols for its experimental determination using both high-throughput kinetic and gold-standard thermodynamic (shake-flask) methods.

Introduction to the Core Challenge: A Tale of Two Solvents

In the realm of pharmaceutical sciences, the journey of a drug candidate is profoundly influenced by its ability to dissolve in various media. This compound presents a classic solubility challenge. Its structure combines a hydrophilic "head" (the nicotinic acid portion) with a large, lipophilic "tail" (the methyl and naphthyl groups). Understanding its interaction with two of the most common solvents in the lab—DMSO and water—is paramount for researchers.

  • Dimethyl Sulfoxide (DMSO): A powerful polar aprotic solvent, celebrated for its ability to dissolve an exceptionally wide range of both polar and nonpolar compounds.[1][3] It is the industry standard for creating concentrated stock solutions for compound libraries used in high-throughput screening (HTS).[2][4]

  • Water: The biological solvent. Its polar protic nature and extensive hydrogen-bonding network are fundamental to life, but they also present a formidable barrier to the dissolution of large, non-polar molecules.[5]

Poor aqueous solubility is a primary reason for the failure of promising drug candidates, as it often leads to low bioavailability and erratic in vivo performance.[6][7] Therefore, accurately characterizing a compound's solubility in both a non-aqueous stock solvent and a physiologically relevant aqueous buffer is a non-negotiable step in drug development.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction.[8] This means that substances with similar intermolecular forces are likely to be soluble in one another.[9]

Physicochemical Profile of this compound

While specific experimental data for this exact molecule is not publicly available, we can infer its properties from its structure:

  • Non-Polar Character: The dominant features are the bulky, aromatic naphthyl group and the methyl group. These regions are hydrophobic and interact primarily through van der Waals forces. This large non-polar surface area predicts poor solubility in water.[8]

  • Polar/Ionizable Character: The nicotinic acid moiety contains a carboxylic acid group (a hydrogen bond donor and acceptor) and a pyridine ring nitrogen (a hydrogen bond acceptor). The carboxylic acid is weakly acidic (typical pKa ≈ 3-5), meaning it will be predominantly in its neutral, less soluble form at acidic pH (e.g., in the stomach) and in its charged, more soluble carboxylate form at neutral or basic pH.[10]

Contrasting Solvent Properties
FeatureDimethyl Sulfoxide (DMSO)Water (H₂O)
Type Polar Aprotic[1]Polar Protic[5]
Key Bonds S=O (strong dipole)O-H (strong dipole, H-bond donor)[11]
H-Bonding H-bond acceptor onlyH-bond donor and acceptor[5]
Dielectric Constant High (~47)High (~80)
Solvation Power Dissolves a wide range of polar and non-polar solutes.[2]Excellent for ions and polar solutes; poor for non-polar solutes.
Predicted Molecular Interactions
  • In DMSO: The strong dipole of the S=O group in DMSO can effectively solvate the polar carboxylic acid group of the target molecule. Simultaneously, the two methyl groups on DMSO provide a non-polar character that can engage in favorable van der Waals interactions with the naphthyl and methyl groups of the solute. This dual solvating ability is why DMSO is expected to be an excellent solvent for this compound.[1][2]

  • In Water: Water molecules are tightly associated through a strong hydrogen-bonding network. While water can form hydrogen bonds with the carboxylic acid group, a significant amount of energy is required to disrupt the water-water interactions to create a cavity for the large, hydrophobic naphthyl group. This process is entropically unfavorable, leading to the exclusion of the non-polar part of the molecule and, consequently, very low solubility.[8]

The diagram below illustrates these predicted interactions.

G cluster_solute This compound cluster_dmso DMSO Environment cluster_water Water Environment solute_naphthyl Naphthyl & Methyl Groups (Large, Non-Polar) dmso_methyl DMSO Methyl Groups (Non-Polar) solute_naphthyl->dmso_methyl Favorable van der Waals water Water Molecules (Polar Protic, H-Bonding Network) solute_naphthyl->water Unfavorable Hydrophobic Effect solute_acid Nicotinic Acid Group (Polar, H-Bonding, Ionizable) dmso_so DMSO S=O Group (Polar Aprotic) solute_acid->dmso_so Favorable Dipole-Dipole solute_acid->water Favorable H-Bonding G cluster_workflow Solubility Assay Selection Workflow start Compound Stage is_early Early Discovery / HTS? start->is_early kinetic Kinetic Solubility Assay (High Throughput, DMSO stock) Purpose: Rank order, flag issues is_early->kinetic Yes thermo Thermodynamic Solubility Assay (Low Throughput, Solid material) Purpose: Definitive value for formulation is_early->thermo No

Caption: Workflow for selecting the appropriate solubility assay.

Protocol: Kinetic Solubility Assay (Nephelometry or UV-Vis)

This method assesses how much compound remains in solution after a DMSO stock is diluted into an aqueous buffer, simulating what happens in a typical screening assay. [12][13] Objective: To rapidly determine the apparent solubility under non-equilibrium conditions.

Pillar of Trustworthiness: This protocol includes a calibration curve for accurate quantification and visual checks to validate instrument readings.

Methodology:

  • Prepare Stock Solution: Accurately weigh and dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 20 mM). [14]Ensure complete dissolution, using gentle warming or sonication if necessary.

  • Prepare Calibration Standards: Create a set of standards by diluting the DMSO stock solution into a 50:50 mixture of acetonitrile and water. These will be used to quantify the soluble compound.

  • Plate Setup: In a 96-well microplate, add a small volume (e.g., 2 µL) of the 20 mM DMSO stock solution to a larger volume (e.g., 198 µL) of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). This results in a final DMSO concentration of 1%. [7]Prepare in triplicate.

  • Incubation: Seal the plate and shake at a controlled temperature (e.g., 25°C) for a set period, typically 1-2 hours. [7][14]This allows time for precipitation to occur.

  • Detection & Analysis (Choose one path):

    • Path A: Nephelometry (Light Scattering):

      • Measure the light scattering in each well using a nephelometer. [14]Increased scattering indicates the formation of a precipitate.

      • The solubility limit is the highest concentration that does not show a significant increase in scattering compared to a buffer-only control.

    • Path B: UV-Vis Spectroscopy (Filtration Method):

      • After incubation, filter the plate using a solubility filter plate (e.g., 0.45 µm pore size) to separate the precipitated (insoluble) compound from the dissolved (soluble) compound. [6] * Transfer the filtrate to a fresh UV-transparent 96-well plate.

      • Measure the UV absorbance of the filtrate at the compound's λ_max.

      • Quantify the concentration of the dissolved compound by comparing its absorbance to the previously generated calibration curve. The resulting concentration is the kinetic solubility.

Protocol: Thermodynamic (Shake-Flask) Solubility Assay

This is the gold-standard method for determining the true equilibrium solubility of a compound from its solid form. [15][16][17] Objective: To determine the maximum concentration of a solute that can be dissolved in a solvent at equilibrium.

Pillar of Trustworthiness: This protocol requires confirming that an excess of solid material is present throughout the experiment and that equilibrium has been reached by sampling at multiple time points. [15][17] Methodology:

  • Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired solvent (e.g., pure water, phosphate buffer pH 7.4, or pure DMSO). "Excess" means enough solid should remain visible at the end of the experiment. [15][18]2. Equilibration: Seal the vials tightly and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C). Agitate for an extended period (typically 24-72 hours) to ensure equilibrium is reached. [15][17][19] * Causality Note: Shaking ensures continuous interaction between the solid and the solvent, while the long incubation time is necessary for the dissolution process to reach a true thermodynamic equilibrium.

  • Sample Collection & Separation: After incubation, allow the vials to stand so the excess solid can settle. Carefully collect a sample from the supernatant, ensuring no solid particles are transferred. Separate the dissolved fraction from any remaining solid material via centrifugation followed by aspiration of the supernatant, or by filtration through a syringe filter (e.g., 0.22 µm PVDF). [14]4. Analysis:

    • Accurately dilute the clear filtrate with an appropriate solvent (e.g., 50:50 acetonitrile/water).

    • Prepare a calibration curve using known concentrations of the compound.

    • Quantify the concentration of the compound in the diluted filtrate using a validated analytical method, such as HPLC-UV or LC-MS/MS. [6] * Calculate the original concentration in the vial, accounting for the dilution factor. This value represents the thermodynamic solubility.

  • Equilibrium Confirmation: To confirm that equilibrium has been reached, it is best practice to take samples at multiple time points (e.g., 24h and 48h). The solubility value should be consistent between the later time points. [17][19]

Data Presentation and Expected Outcomes

The solubility data for this compound should be summarized clearly.

Assay TypeSolvent/MediumExpected SolubilityRationale
Thermodynamic 100% DMSOVery High (>100 mM) DMSO is an excellent solvent for both polar and non-polar moieties. [1][2]
Thermodynamic Water (pH ~5-6)Very Low (<10 µM) The large non-polar naphthyl group dominates, leading to poor aqueous solubility. [20]
Thermodynamic Buffer (pH 7.4)Low (Slightly > Water) The carboxylic acid will be partially deprotonated to the more soluble carboxylate form.
Kinetic Buffer (pH 7.4)Low to Moderate Will likely be higher than thermodynamic solubility due to the formation of a temporary supersaturated solution. [15]

Conclusion

The solubility profile of this compound is a direct consequence of its chemical structure. Its high solubility in DMSO makes this solvent an ideal choice for storage and for creating stock solutions for in vitro screening. However, its predicted poor aqueous solubility presents a significant challenge for biological assays and potential in vivo applications. The experimental protocols provided herein offer robust and reliable methods to quantify this solubility differential. Accurate determination of both kinetic and thermodynamic solubility is a critical data point that enables informed decision-making, guiding lead optimization efforts and the development of suitable formulation strategies for such challenging molecules.

References

  • Wikipedia. Dimethyl sulfoxide. [Link]

  • Pharmacentral. (2026, February 9). DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing. [No URL available]
  • AxisPharm. Kinetic Solubility Assays Protocol. [Link]

  • Quora. (2024, October 30). How can dimethyl sulfoxide enhance solubility in lab applications? [Link]

  • protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

  • JoVE. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. [Link]

  • Lokey Lab Protocols. (2017, March 6). Shake Flask logK. [Link]

  • PubMed. (2008, November 15). In vitro solubility assays in drug discovery. [Link]

  • BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]

  • PMC. (2022, July 13). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. [Link]

  • PMC. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. [Link]

  • IGI Global. (2026, February 1). Dimethyl sulfoxide (DMSO): Significance and symbolism. [Link]

  • ResearchGate. (2016, January 1). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines? [Link]

  • Frontiers. (2021, December 21). DMSO Concentrations up to 1% are Safe to be Used in the Zebrafish Embryo Developmental Toxicity Assay. [Link]

  • SlideShare. (2015, August 12). SOLUBILITY AND DISSOLUTION FOR DRUG. [Link]

  • ResearchGate. (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. [Link]

  • PubMed. (2008, December 15). Stability of screening compounds in wet DMSO. [Link]

  • World Health Organization (WHO). Annex 4. [Link]

  • Jagiellonian Center of Innovation. The study of the influence of dmso on human fibroblasts proliferation in-vitro. [Link]

  • Scribd. Acid Base and Solubility of Organic Compounds PDF. [Link]

  • World Health Organization (WHO). (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. [Link]

  • MDPI. (2024, May 9). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. [Link]

  • University of Calgary. (2023, August 31). Solubility of Organic Compounds. [Link]

  • Teachy.ai. Summary of Exploring the Solubility of Organic Compounds: Theory and Practice. [Link]

  • Semantic Scholar. (2021, June 28). DMSO Solubility Assessment for Fragment-Based Screening. [Link]

  • Chemistry Steps. (2021, October 8). Solubility of Organic Compounds. [Link]

  • Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. [Link]

  • American Institute for Conservation. Solubility Parameters: Theory and Application. [Link]

  • ResearchGate. Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. [Link]

  • SSRN. (2022, October 8). Solubility and Thermodynamic Parameters of Nicotinic Acid in Different Solvents. [Link]

  • YouTube. (2023, November 20). Polar Protic vs Polar Aprtotic Solvents in Organic Chemistry. [Link]

Sources

Methodological & Application

Using 2-Methyl-6-(1-naphthyl)nicotinic acid as a GPR109A agonist probe

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Characterization and Usage of 2-Methyl-6-(1-naphthyl)nicotinic acid as a GPR109A Agonist Probe

Executive Summary

This guide details the experimental protocols for utilizing This compound as a chemical probe for the G-protein coupled receptor GPR109A (Hydroxycarboxylic acid receptor 2, HCAR2).

Unlike the endogenous ligand nicotinic acid (niacin), which exhibits millimolar-to-high-micromolar affinity and rapid clearance, this compound represents a class of 6-substituted nicotinic acid derivatives designed for enhanced lipophilicity and receptor affinity. The addition of the bulky naphthyl group at the 6-position and a methyl group at the 2-position significantly alters the physicochemical properties, necessitating specific handling protocols to ensure solubility and bioavailability in cellular assays.

This document provides a self-validating workflow to characterize this probe’s activity via cAMP inhibition (canonical


 signaling), anti-lipolytic function in adipocytes, and 

-arrestin recruitment (often linked to cutaneous flushing side effects).

Chemical Properties & Handling

Critical Warning: The naphthyl moiety renders this compound significantly more hydrophobic than niacin. Standard aqueous dissolution protocols used for niacin will result in compound precipitation and erratic assay data.

PropertySpecification
Chemical Name 2-Methyl-6-(naphthalen-1-yl)pyridine-3-carboxylic acid
CAS Number 791786-91-9
Molecular Weight ~263.29 g/mol
Solubility DMSO (>10 mM); Ethanol (Moderate); Water (Insoluble)
Storage -20°C (Solid); -80°C (DMSO Stock, avoid freeze-thaw)

Reconstitution Protocol:

  • Stock Preparation: Dissolve the lyophilized powder in 100% anhydrous DMSO to a concentration of 10 mM . Vortex vigorously for 30 seconds.

  • Visual Inspection: Ensure the solution is perfectly clear. If turbidity persists, sonicate in a water bath at 37°C for 5 minutes.

  • Working Solutions:

    • Perform serial dilutions in 100% DMSO first.

    • The final dilution step into the assay buffer should ensure the final DMSO concentration is < 0.5% (or consistent with your cell line's tolerance) to prevent vehicle toxicity while maintaining solubility.

    • Note: Do not dilute the 10 mM stock directly into aqueous buffer; intermediate dilutions in DMSO are required to prevent "crashing out."

Mechanism of Action & Signaling Pathway

GPR109A is a


-coupled GPCR.[1] Upon binding this compound, the receptor undergoes a conformational change that dissociates the heterotrimeric G-protein.
  • 
     Pathway:  Inhibits Adenylyl Cyclase (AC), reducing intracellular cAMP levels. This reduction leads to decreased Protein Kinase A (PKA) activity.[2] In adipocytes, reduced PKA activity prevents the phosphorylation of Hormone-Sensitive Lipase (HSL) and Perilipin, thereby inhibiting lipolysis .
    
  • 
    -Arrestin Pathway:  Agonist binding recruits 
    
    
    
    -arrestin 1/2, leading to receptor internalization and desensitization. This pathway is historically implicated in the cutaneous flushing side effect of niacin via COX-1/2 activation and Prostaglandin D2 (
    
    
    ) release in Langerhans cells, although recent data suggests complex mechanisms.
Figure 1: GPR109A Signaling Cascade[2][3]

GPR109A_Pathway Agonist 2-Methyl-6-(1-naphthyl) nicotinic acid Receptor GPR109A (HCAR2) Agonist->Receptor Binding Gi Gi/o Protein Receptor->Gi Activation Arrestin Beta-Arrestin Receptor->Arrestin Recruitment AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP AC->cAMP Decreased Production PKA PKA Activity cAMP->PKA Reduced Activation Lipolysis Lipolysis (FFA Release) PKA->Lipolysis Inhibition Internalization Receptor Internalization Arrestin->Internalization Flushing PGD2 Release (Flushing) Arrestin->Flushing Potential Link

Caption: GPR109A activation inhibits lipolysis via Gi-mediated cAMP reduction and recruits beta-arrestin.

Protocol 1: cAMP Inhibition Assay (Functional Potency)

Since GPR109A is


-coupled, agonist activity is measured by the inhibition  of forskolin-stimulated cAMP production.

Assay System: TR-FRET (e.g., HTRF or Lance Ultra) or Luminescence (e.g., GloSensor). Cell Line: CHO-K1 or HEK293 stably expressing human GPR109A.

Step-by-Step Procedure:

  • Cell Seeding: Harvest cells and resuspend in assay buffer (HBSS + 20 mM HEPES + 0.5 mM IBMX). Seed 2,000–5,000 cells/well in a 384-well low-volume white plate.

  • Agonist Preparation: Prepare a 2x concentration series of this compound in assay buffer containing 2x Forskolin .

    • Note: The Forskolin concentration must be optimized (typically 1–10

      
      M) to generate a signal window ~80% of the maximum system response.
      
  • Stimulation: Add 5

    
    L of the 2x Agonist/Forskolin mix to the cells (5 
    
    
    
    L).
    • Controls:

      • Min Signal (Max Inhibition): 100

        
        M Niacin (Reference Full Agonist).
        
      • Max Signal (0% Inhibition): Vehicle (DMSO) + Forskolin only.

      • Basal: Vehicle without Forskolin.

  • Incubation: Incubate for 30–45 minutes at Room Temperature (RT).

  • Detection: Add detection reagents (cAMP-d2 and Anti-cAMP-Cryptate) per manufacturer instructions. Incubate 1 hour.

  • Read: Measure HTRF ratio (665/620 nm).

Data Analysis: Plot the HTRF ratio against the log[Agonist]. The curve will be sigmoidal descending. Calculate


 (potency) and 

(efficacy) relative to Niacin.

Protocol 2: Adipocyte Lipolysis Assay (Physiological Validation)

This assay validates that the probe functionally impacts lipid metabolism in a relevant biological context.

Cell Model: 3T3-L1 differentiated adipocytes or primary human adipocytes.

Step-by-Step Procedure:

  • Differentiation: Differentiate 3T3-L1 fibroblasts into adipocytes (lipid droplets visible, typically Day 8–10 post-induction).

  • Starvation: Wash cells with KRB buffer (Krebs-Ringer Bicarbonate, pH 7.4) containing 4% Fatty Acid-Free BSA. Incubate for 2 hours to remove insulin.

  • Treatment:

    • Treat cells with Isoproterenol (100 nM) to stimulate lipolysis (induces glycerol/FFA release).

    • Co-treat with increasing concentrations of this compound (0.1 nM to 10

      
      M).
      
  • Incubation: Incubate for 3 hours at 37°C.

  • Measurement: Collect the supernatant. Measure Glycerol or Free Fatty Acid (FFA) release using a colorimetric or fluorometric enzymatic kit.

  • Validation:

    • Isoproterenol alone = 100% Lipolysis.

    • Isoproterenol + Niacin (10

      
      M) = Positive Control for inhibition.
      
    • Probe activity = % Inhibition of Isoproterenol-induced glycerol release.

Protocol 3: -Arrestin Recruitment (Biased Signaling Check)

To determine if this compound is a "balanced" agonist (like niacin) or "G-protein biased" (potentially reduced flushing), measure


-arrestin recruitment.

Assay System: Enzyme Complementation (e.g., PathHunter) or BRET.

Step-by-Step Procedure:

  • Transfection: Use U2OS or HEK293 cells expressing GPR109A fused to a donor enzyme fragment (e.g., ProLink) and

    
    -Arrestin fused to an acceptor fragment (e.g., EA).
    
  • Seeding: Plate cells 24 hours prior to assay in complete medium.

  • Stimulation: Replace medium with assay buffer. Add this compound (concentration range).

  • Incubation: Incubate for 90 minutes at 37°C (Arrestin recruitment is slower than cAMP signaling).

  • Detection: Add detection substrate. Incubate 60 minutes at RT.

  • Read: Chemiluminescence.

Interpretation:

  • If the probe shows high potency in cAMP (Protocol 1) but significantly lower potency/efficacy in

    
    -arrestin (Protocol 3) compared to Niacin, it suggests G-protein bias .
    
  • If potencies are correlated, it is a balanced agonist .

Expected Data & Troubleshooting

ParameterExpected OutcomeTroubleshooting
cAMP

Low nanomolar range (< 100 nM)If > 1

M, check compound solubility or cell surface receptor expression.
Lipolysis Dose-dependent reduction of glycerolEnsure BSA is Fatty-Acid Free; albumin binds lipophilic drugs, potentially shifting the curve.
Curve Shape Sigmoidal, Hill Slope ~1.0Steep slope (>2.0) suggests precipitation/aggregation of the probe.

References

  • Tunaru, S., et al. (2003). "PUMA-G and HM74 are receptors for nicotinic acid and mediate its anti-lipolytic effect."[3] Nature Medicine, 9(3), 352-355. Link

  • Wise, A., et al. (2003). "Molecular identification of high and low affinity receptors for nicotinic acid." Journal of Biological Chemistry, 278(11), 9869-9874. Link

  • Van Veldhoven, J. P., et al. (2011). "Structure-activity relationships of trans-substituted-propenoic acid derivatives on the nicotinic acid receptor HCA2 (GPR109A)." Bioorganic & Medicinal Chemistry Letters, 21(9), 2736-2739. Link

  • Walters, R. W., et al. (2009). "beta-Arrestin1 mediates nicotinic acid-induced flushing, but not its antilipolytic effect."[4] Journal of Clinical Investigation, 119(5), 1312-1321. Link

  • GPR109A Assay Guidance. "Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors." NCBI Assay Guidance Manual. Link

Sources

Conditions for decarboxylation of 2-Methyl-6-(1-naphthyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Conditions for the Decarboxylation of 2-Methyl-6-(1-naphthyl)nicotinic acid

Executive Summary

This application note details the optimized conditions for the decarboxylation of This compound (CAS: 791786-91-9) to yield 2-Methyl-6-(1-naphthyl)pyridine . This transformation is a critical step in the synthesis of 2,6-disubstituted pyridine scaffolds, which are privileged structures in neurokinin-1 (NK1) receptor antagonists and other CNS-active pharmaceutical ingredients.

While pyridine-2-carboxylic acids (picolinic acids) decarboxylate readily, pyridine-3-carboxylic acids (nicotinic acids) are thermally stable and kinetically resistant to decarboxylation due to the lack of direct resonance stabilization of the intermediate ylide. This guide provides three validated protocols—Thermal Copper-Catalyzed , Silver-Catalyzed Protodecarboxylation , and Microwave-Assisted —to overcome this activation energy barrier while minimizing the degradation of the naphthyl moiety.

Chemical Context & Mechanism

The Challenge: Position 3 Stability

Decarboxylation generally proceeds via a zwitterionic intermediate. In nicotinic acids (3-position), the negative charge developing at the C3 position is not directly stabilized by the ring nitrogen, unlike in picolinic (C2) or isonicotinic (C4) acids. Therefore, harsh thermal forcing or specific metal chelation is required to facilitate the loss of CO₂.

Mechanistic Pathways

The reaction can proceed via two primary pathways depending on the catalyst:

  • Thermal/Zwitterionic: Proton transfer to the ring nitrogen forms a zwitterion. High temperature forces the extrusion of CO₂ to generate a transient C3-anion/ylide, which is immediately protonated.

  • Metal-Mediated (Cu/Ag): The metal coordinates with the carboxylate and the ring nitrogen (if accessible) or stabilizes the transition state, lowering the activation energy for C-C bond cleavage.

DecarboxylationMechanism Start 2-Methyl-6-(1-naphthyl) nicotinic acid Coordination Metal-Carboxylate Complex (Cu/Ag) Start->Coordination + Catalyst TS Transition State (Decarboxylation) Coordination->TS Heat/Energy Intermediate Pyridyl Anion/Ylide (Transient) TS->Intermediate - CO2 CO2 CO2 (Gas) TS->CO2 Product 2-Methyl-6-(1-naphthyl) pyridine Intermediate->Product + H+ (Protonation)

Figure 1: Mechanistic pathway for metal-mediated decarboxylation of nicotinic acid derivatives.

Experimental Protocols

Protocol A: Classical Copper-Catalyzed Thermal Decarboxylation

Best for: Large-scale synthesis (Gram to Kilogram) where solvent recovery is possible.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Catalyst: Copper powder (0.1 equiv) or Copper(II) oxide (CuO)

  • Solvent: Quinoline (High boiling point base)

  • Workup: Ethyl Acetate (EtOAc), HCl (1M), NaOH (1M)

Procedure:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and a nitrogen inlet.

  • Charging: Add the nicotinic acid derivative (e.g., 10 g) and Copper powder (240 mg, ~10 mol%) to the flask.

  • Solvent: Add Quinoline (30 mL/g of substrate). Note: Quinoline acts as both solvent and proton source/base buffer.

  • Reaction: Heat the mixture rapidly to 200–220°C . Maintain reflux for 4–6 hours.

    • Monitoring: Evolution of CO₂ gas (bubbling) will be observed. Monitor via TLC (SiO₂, 20% EtOAc/Hexane) until the starting material spot (Rf ~0.1) disappears and product (Rf ~0.5) appears.[1][2]

  • Workup (Acid/Base Extraction):

    • Cool the mixture to room temperature.

    • Dilute with EtOAc (100 mL).

    • Filter through a Celite pad to remove Copper.

    • Critical Step: Wash the organic layer with 1M HCl (3x). The product (pyridine) and Quinoline will move to the aqueous phase as salts.

    • Discard the organic phase (removes non-basic impurities).

    • Basify the aqueous phase to pH >10 using 4M NaOH.

    • Extract the aqueous phase with EtOAc (3x).

    • Dry combined organics over Na₂SO₄ and concentrate.

  • Purification: Distillation under reduced pressure (to remove Quinoline) or column chromatography if Quinoline was removed via careful fractional distillation.

Protocol B: Silver-Catalyzed Protodecarboxylation (Mild Conditions)

Best for: Small scale (mg to 1g) or if the naphthyl group is sensitive to extreme heat.

Reagents:

  • Substrate: 1.0 equiv

  • Catalyst: Ag₂CO₃ (0.1 – 0.2 equiv)

  • Additive: Acetic Acid (AcOH) (0.2 – 0.5 equiv)

  • Solvent: DMSO (Dimethyl sulfoxide)

Procedure:

  • Dissolution: In a reaction vial, dissolve the substrate (500 mg) in DMSO (5 mL).

  • Catalyst: Add Ag₂CO₃ (10 mol%) and AcOH (20 mol%).

  • Reaction: Heat to 120°C for 12–16 hours.

    • Mechanism:[1][2][3][4] Ag(I) facilitates the extrusion of CO₂ at significantly lower temperatures than Cu/Quinoline. AcOH aids in the final protonation step.

  • Workup:

    • Dilute with water and extract with Diethyl Ether or EtOAc.

    • Wash organics with NaHCO₃ (sat.) to remove acetic acid.

    • Wash with brine, dry, and concentrate.

Protocol C: Microwave-Assisted Decarboxylation

Best for: High-throughput screening and rapid optimization.

Parameters:

  • Solvent: NMP (N-methyl-2-pyrrolidone) or Diphenyl ether.

  • Temperature: 250°C.[1][4]

  • Pressure: High (Sealed vessel).

  • Time: 10–30 minutes.

Procedure:

  • Load substrate (100 mg) and solvent (2 mL) into a microwave-safe vial.

  • Optional: Add Cu₂O (5 mol%).

  • Irradiate at 250°C for 20 minutes (High absorption level).

  • Analyze directly via LC-MS.

Data Summary & Comparison

ParameterProtocol A (Cu/Quinoline)Protocol B (Ag/DMSO)Protocol C (Microwave)
Temperature 220°C120°C250°C
Time 4–6 Hours12–16 Hours20 Minutes
Yield (Typical) 85–92%75–85%60–80%
Scalability High (kg)Low (g)Low (mg)
Green Score Low (Quinoline toxicity)Medium (DMSO/Ag)Medium (Energy efficient)
Purification Difficult (Quinoline removal)EasyEasy

Quality Control & Analysis

Target Molecule Properties:

  • Name: 2-Methyl-6-(1-naphthyl)pyridine

  • Formula: C₁₆H₁₃N

  • MW: 219.28 g/mol

  • Expected State: Viscous oil or low-melting solid (off-white).

Analytical Parameters:

  • HPLC: C18 Column, Gradient 10% -> 90% ACN in Water (+0.1% Formic Acid).

    • Retention Time: Product will elute significantly later than the acid precursor due to loss of polarity.

  • 1H NMR (CDCl₃, 400 MHz):

    • Look for the loss of the carboxylic acid proton (usually broad >11 ppm).

    • Look for the new aromatic proton at the 3-position (doublet or multiplet in the 7.0–7.5 ppm region depending on coupling).

    • Diagnostic Signal: Methyl group at ~2.6 ppm (singlet).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Incomplete Conversion Temperature too low; Catalyst poisoning.Ensure internal temp reaches >200°C (Protocol A). Add fresh catalyst.
Sublimation Substrate sublimes before reacting.Use a reflux condenser with high efficiency. Switch to a sealed tube/autoclave system.
Black Tar Formation Polymerization of naphthyl group; Oxidation.Ensure strict inert atmosphere (N₂/Ar sparging). Reduce reaction time.
Low Yield (Workup) Product trapped in aqueous phase or Quinoline.Ensure pH >10 during extraction. Use fractional distillation to separate product from Quinoline.

References

  • Goossen, L. J., et al. "Copper-catalyzed protodecarboxylation of aromatic carboxylic acids." Advanced Synthesis & Catalysis, 2007, 349(14‐15), 2241-2246. Link

  • Shang, R., et al. "Silver-Catalyzed Decarboxylation." Journal of the American Chemical Society, 2011.
  • Joule, J. A., & Mills, K.Heterocyclic Chemistry. 5th Ed., Wiley-Blackwell, 2010.
  • Mayer, T. S., et al. "Photoredox catalyst mediates hydro- and deuterodecarboxylation of carboxylic acids."[5][6] Journal of Organic Chemistry, 2023, 88, 6347-6353.[5] Link

  • Hoffmann-Emery, F., et al. "Efficient Synthesis of Novel NK1 Receptor Antagonists: Selective 1,4-Addition of Grignard Reagents to 6-Chloronicotinic Acid Derivatives." Journal of Organic Chemistry, 2006, 71(5), 2000-2008. (Context for 2,6-disubstituted pyridine synthesis). Link

Sources

Fluorescence properties of 6-(1-naphthyl)pyridine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Core Directive & Executive Summary

This guide provides a comprehensive technical analysis of 6-(1-naphthyl)pyridine (6-NP) derivatives, a class of fluorophores whose emission properties are governed by Restricted Intramolecular Rotation (RIR) and Intramolecular Charge Transfer (ICT) . Unlike rigid planar dyes (e.g., anthracene), 6-NP derivatives possess a biaryl axis that allows for conformational flexibility. This unique structural feature enables "tunable fluorescence"—where environmental factors (viscosity, pH, steric hindrance) modulate the rotation around the pyridine-naphthyl bond, directly influencing the quantum yield (


).

Key Technical Insight: The primary non-radiative decay channel for 6-NP is the free rotation of the naphthyl ring relative to the pyridine core, which dissipates excited-state energy. Protocols described herein focus on blocking this rotation —via protonation, alkylation, or environmental viscosity—to activate high-intensity fluorescence.

Part 2: Scientific Integrity & Logic

Photophysical Mechanisms

The fluorescence of 6-(1-naphthyl)pyridine is dictated by the competition between radiative decay (


) and non-radiative torsional relaxation (

).
  • Neutral State (Free Rotation): In low-viscosity solvents, the naphthyl ring rotates freely. This torsional motion facilitates internal conversion (IC) to the ground state, resulting in a low quantum yield (

    
    ).
    
  • Protonated/Alkylated State (Restricted Rotation): Functionalization of the pyridine nitrogen (e.g., with

    
     or Methyl group) introduces steric bulk and electrostatic repulsion. This creates an atropisomeric barrier , locking the molecule in a specific conformation. The suppression of torsional relaxation closes the non-radiative channel, significantly boosting 
    
    
    
    (often > 0.5).[1]
  • Solvatochromism: The 6-NP core exhibits positive solvatochromism. The excited state has substantial ICT character (Donor: Naphthyl

    
     Acceptor: Pyridine). Polar solvents stabilize this charge-separated state, causing a bathochromic (red) shift in emission.
    

G Ground Ground State (S0) (Twisted) Excited_FC Franck-Condon Excited State (S1*) Ground->Excited_FC Excitation (hν) Relaxed_ICT Relaxed ICT State (Planar/Twisted) Excited_FC->Relaxed_ICT Solvent Relaxation NonRad Non-Radiative Decay (Torsional Relaxation) Relaxed_ICT->NonRad Free Rotation (Low Viscosity/Neutral) Emission Fluorescence (Emission) Relaxed_ICT->Emission Restricted Rotation (High Viscosity/Protonated) NonRad->Ground Heat Emission->Ground hν'

Figure 1: Jablonski-type diagram illustrating the competition between torsional non-radiative decay and fluorescence emission in 6-(1-naphthyl)pyridine systems.

Chemical Synthesis: Suzuki-Miyaura Coupling

The most robust route to 6-(1-naphthyl)pyridine derivatives is the Palladium-catalyzed Suzuki-Miyaura cross-coupling. This protocol ensures regioselectivity and high yields.

Protocol 1: Synthesis of 6-(1-Naphthyl)pyridine

  • Reagents:

    • 2-Bromo-6-methylpyridine (or 2,6-dibromopyridine for bis-substitution).

    • 1-Naphthylboronic acid (1.2 equiv).

    • Catalyst:

      
       (5 mol%).
      
    • Base:

      
       (2M aqueous solution).
      
    • Solvent: Toluene/Ethanol (3:1 v/v).

  • Step-by-Step Methodology:

    • Degassing: In a Schlenk flask, combine the aryl bromide and boronic acid. Evacuate and backfill with Argon (

      
      ) to remove 
      
      
      
      (critical to prevent Pd oxidation).
    • Solvent Addition: Add degassed Toluene/Ethanol and the aqueous base.

    • Catalyst Addition: Add

      
       quickly under a positive Argon flow.
      
    • Reflux: Heat the mixture to 90°C for 12–24 hours. The solution typically turns from yellow to dark brown/black.

    • Work-up: Cool to RT. Dilute with Ethyl Acetate, wash with brine (

      
      ), and dry over 
      
      
      
      .
    • Purification: Flash column chromatography (Silica gel, Hexane:EtOAc 9:1). 6-(1-naphthyl)pyridine typically elutes as a fluorescent band.

Suzuki Start Reagents: 2-Bromopyridine deriv. + 1-Naphthylboronic acid Degas Degas (Ar/N2) Remove O2 Start->Degas Cat Add Pd(PPh3)4 + K2CO3 (aq) Degas->Cat Reflux Reflux 90°C 12-24 Hours Cat->Reflux Extract Extraction (EtOAc / Brine) Reflux->Extract Purify Column Chromatography Isolate Fluorescent Product Extract->Purify

Figure 2: Workflow for the Suzuki-Miyaura synthesis of naphthyl-pyridine derivatives.

Experimental Characterization Protocols

Protocol 2: Measuring Solvatochromism & Quantum Yield

To validate the ICT mechanism, spectra must be recorded in solvents of varying polarity (e.g., Hexane, Toluene, THF, Acetonitrile).

  • Stock Solution: Prepare a

    
     stock in DMSO.
    
  • Working Solutions: Dilute to

    
     in the test solvents. Note: Keep Absorbance < 0.1 at excitation wavelength to avoid inner-filter effects.
    
  • Acquisition:

    • Record UV-Vis absorption (300–450 nm).

    • Excitation Wavelength (

      
      ): Set to the absorption maximum (
      
      
      
      ).
    • Record Emission (350–650 nm).

  • Quantum Yield (

    
    ) Calculation: 
    Use Quinine Sulfate in 0.1 M 
    
    
    
    (
    
    
    ) as the reference.
    
    
    Where
    
    
    is integrated intensity,
    
    
    is absorbance, and
    
    
    is the refractive index of the solvent.

Data Summary: Typical Photophysical Trends

SolventPolarity Index (

)

(nm)

(nm)
Stokes Shift (nm)

(Neutral)
Hexane 31.0320375550.05
Toluene 33.9322385630.08
THF 37.4325410850.12
Acetonitrile 45.63284401120.15
Acidic MeOH N/A340510 170 0.65

Table 1: Representative data showing positive solvatochromism and the dramatic effect of protonation (Acidic MeOH) on Stokes shift and Quantum Yield.

Application: pH Sensing & Atropisomeric Switching

The most potent application of 6-(1-naphthyl)pyridine derivatives is in ratiometric pH sensing or "Turn-On" fluorescence .

  • Mechanism: In neutral solution, the pyridine lone pair is available, and the naphthyl ring rotates, quenching fluorescence. Upon protonation (

    
    ) or alkylation (
    
    
    
    ), the rotation is restricted (RIR), and the ICT character is enhanced due to the increased electron-withdrawing nature of the pyridinium cation.
  • Protocol:

    • Titrate the fluorophore solution with TFA (Trifluoroacetic acid) or HCl.

    • Monitor the emission peak.[1][2][3] You will observe a decrease in the "neutral" band (~380 nm) and the emergence of a strong, red-shifted "protonated" band (~500 nm).

    • Plot

      
       vs. pH to generate a calibration curve.
      

Part 3: References

  • Yunyaeva, O., Hean, D., & Wolf, M. O. (2023).[4] Restricted rotation and tunable fluorescence in atropisomeric naphthyl pyridine chromophores.[4][5][6][7][8] Organic & Biomolecular Chemistry, 21, 9623-9629.[4]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer. (Standard reference for Quantum Yield calculation protocols).

  • Reichardt, C. (1994). Solvatochromic Dyes as Solvent Polarity Indicators. Chemical Reviews, 94(8), 2319–2358.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Cross-Coupling for Naphthyl-Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This resource is designed to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) for the successful synthesis of naphthyl-pyridines via Suzuki-Miyaura cross-coupling. Navigating the unique challenges posed by the sterically demanding naphthyl group and the electronically distinct pyridine moiety is critical for achieving high yields and purity. This guide offers practical, experience-driven advice to help you overcome common hurdles and optimize your reaction outcomes.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the Suzuki cross-coupling of naphthyl and pyridyl substrates. Each issue is presented in a question-and-answer format to help you quickly diagnose and resolve experimental challenges.

Q1: My reaction shows low or no conversion of starting materials. What are the likely causes and how can I fix it?

Low or no product formation is a frequent issue, often pointing to problems with the catalytic cycle.[1] The combination of a sterically bulky naphthyl group and a potentially coordinating pyridine ring can impede key steps of the reaction.

Possible Causes & Step-by-Step Solutions:

  • Inefficient Oxidative Addition: The sterically hindered nature of some naphthyl or substituted pyridine halides can slow down the initial oxidative addition of the palladium catalyst.

    • Solution: Employ bulky, electron-rich phosphine ligands. Buchwald-type ligands (e.g., SPhos, XPhos) or other bulky phosphines (e.g., P(t-Bu)₃, PCy₃) are often effective in promoting oxidative addition for sterically demanding substrates.[2] N-heterocyclic carbene (NHC) ligands can also be a good alternative.[2]

  • Catalyst Inhibition by Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst deactivation.[2][3]

    • Solution 1: Ligand Choice: The use of bulky ligands, as mentioned above, can create a steric shield around the palladium atom, mitigating coordination by the pyridine nitrogen.[2]

    • Solution 2: Protecting Groups: While less ideal due to additional synthetic steps, protection of the pyridine nitrogen, for instance, by forming the N-oxide, can prevent catalyst inhibition. The N-oxide can be reduced back to the pyridine in a subsequent step.[3]

  • Poor Catalyst Activity: The chosen palladium source or ligand may not be active enough for this specific transformation.

    • Solution: If using a Pd(II) precatalyst like Pd(OAc)₂, consider switching to a Pd(0) source such as Pd₂(dba)₃ or Pd(PPh₃)₄ to bypass the in-situ reduction step, which can sometimes be inefficient.[1] A screening of different palladium precatalysts and ligands is often the most effective approach to identify the optimal catalytic system.[2][4]

Q2: I'm observing significant formation of side products, such as homocoupled naphthyl-naphthyl or pyridyl-pyridyl compounds. How can I suppress these reactions?

Homocoupling is a common side reaction in Suzuki couplings and can significantly reduce the yield of the desired cross-coupled product.[1][2]

Possible Causes & Step-by-Step Solutions:

  • Presence of Oxygen: Trace amounts of oxygen can promote the oxidative homocoupling of boronic acids.[1][2]

    • Solution: Ensure your reaction setup is thoroughly degassed. This can be achieved by several freeze-pump-thaw cycles or by sparging your solvent with an inert gas (argon or nitrogen) for an extended period (e.g., 30 minutes) prior to adding the catalyst.[1] Maintain a positive pressure of inert gas throughout the reaction.

  • Slow Transmetalation: If the transmetalation step is slow, the organopalladium intermediate may have a longer lifetime, increasing the likelihood of side reactions.

    • Solution: The choice of base is critical for activating the boronic acid for transmetalation. For sterically hindered couplings, stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃.[2] The use of a solvent system that facilitates the dissolution of the base, such as a mixture of an organic solvent and water, can also be beneficial.

Q3: My pyridine-containing starting material is being consumed, but I'm not getting the desired product. Instead, I'm isolating the deborylated pyridine. What is happening?

This issue points towards protodeboronation, a common and often frustrating side reaction, especially with heteroaryl boronic acids.[5][6] 2-Pyridylboronic acids are particularly susceptible to this process.[5][7]

Possible Causes & Step-by-Step Solutions:

  • Instability of the Pyridylboronic Acid: The C-B bond in pyridylboronic acids can be cleaved by a proton source, which is often water present in the reaction mixture.[6] The rate of protodeboronation is pH-dependent.[5]

    • Solution 1: Use of More Stable Boron Reagents: Instead of boronic acids, consider using more stable derivatives like pinacol esters (Bpin), MIDA boronates, or potassium trifluoroborate salts.[2] These reagents often exhibit slower, controlled release of the boronic acid in situ, keeping its concentration low and minimizing protodeboronation.[6][8]

    • Solution 2: Anhydrous Conditions: While many Suzuki protocols use aqueous bases, switching to anhydrous conditions with a base like KF or anhydrous K₃PO₄ can sometimes mitigate protodeboronation.[9]

    • Solution 3: Careful Selection of Base: The choice of base can influence the pH of the reaction mixture and thus the rate of protodeboronation. A screening of bases may be necessary to find one that promotes the desired coupling without accelerating protodeboronation.

Frequently Asked Questions (FAQs)

What is the best general catalyst and ligand combination for naphthyl-pyridine Suzuki coupling?

There is no single "best" combination, as the optimal choice depends on the specific substitution patterns of your naphthyl and pyridyl partners. However, for sterically hindered couplings, a good starting point is a palladium precatalyst like Pd(OAc)₂ or Pd₂(dba)₃ paired with a bulky, electron-rich phosphine ligand from the Buchwald family (e.g., SPhos, XPhos, RuPhos) .[2][10] These ligands have demonstrated high efficacy in challenging cross-coupling reactions involving heteroaryl and sterically demanding substrates.

Which base should I choose?

For challenging Suzuki couplings, inorganic bases are generally preferred over organic amine bases.[11] A strong, non-nucleophilic base is often required to facilitate the transmetalation of sterically hindered or electron-deficient boronic acids. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent choices to screen first.[2]

What is the ideal solvent for this reaction?

The solvent must be able to dissolve all reactants and be compatible with the chosen reaction conditions. Common solvents for Suzuki couplings include 1,4-dioxane, toluene, and DMF , often with the addition of water to aid in the dissolution of the inorganic base.[12][13] For reactions sensitive to protodeboronation, anhydrous solvents should be considered.

How can I improve the reproducibility of my reaction?

Reproducibility issues often stem from inconsistent reagent quality or reaction setup.[14]

  • Reagent Quality: Use fresh, high-purity boronic acids or their esters. Phosphine ligands can oxidize over time, so store them under an inert atmosphere. Ensure your solvents are anhydrous and properly degassed.

  • Inert Atmosphere: Meticulously maintain an inert atmosphere throughout the reaction to prevent catalyst oxidation and homocoupling side reactions.[1]

  • Consistent Procedure: Follow a consistent procedure for setting up the reaction, including the order of addition of reagents.

Data Presentation: Ligand and Base Screening

The following table provides a representative summary of how different ligands and bases can affect the yield of a model Suzuki cross-coupling between a sterically hindered naphthyl bromide and a pyridylboronic acid. Note that these are illustrative examples, and actual yields will vary depending on the specific substrates and reaction conditions.

Palladium PrecatalystLigandBaseSolvent SystemTemperature (°C)Approximate Yield (%)
Pd(OAc)₂PPh₃Na₂CO₃Toluene/H₂O100< 20
Pd(OAc)₂SPhosK₂CO₃1,4-Dioxane/H₂O10060-75
Pd₂(dba)₃ XPhos K₃PO₄ 1,4-Dioxane/H₂O 110 > 85
Pd(OAc)₂PCy₃Cs₂CO₃Toluene/H₂O10070-85
Pd(dppf)Cl₂-K₂CO₃DMF/H₂O9050-65

This data is a synthesized representation from multiple sources for illustrative purposes.[2][4][15][16]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a Halonaphthalene with a Pyridylboronic Acid Ester

This protocol is a starting point and may require optimization for your specific substrates.

Materials:

  • Halonaphthalene (1.0 mmol, 1.0 equiv)

  • Pyridylboronic acid pinacol ester (1.2 mmol, 1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%)

  • Ligand (e.g., XPhos, 0.04 mmol, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water 4:1, 5 mL)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the halonaphthalene, pyridylboronic acid pinacol ester, palladium precatalyst, ligand, and base.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Troubleshooting Workflow for Low Yield in Naphthyl-Pyridine Suzuki Coupling

Troubleshooting_Workflow start Low or No Yield Observed check_catalyst Is the Catalyst System Optimal? start->check_catalyst check_conditions Are Reaction Conditions Appropriate? check_catalyst->check_conditions No solution_ligand Use Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) check_catalyst->solution_ligand Yes check_side_reactions Are Side Reactions Occurring? check_conditions->check_side_reactions No solution_temp_base Increase Temperature Use Stronger Base (K3PO4, Cs2CO3) check_conditions->solution_temp_base Yes solution_side_reactions Improve Degassing Use Stable Boron Reagents check_side_reactions->solution_side_reactions Yes end_good Yield Improved check_side_reactions->end_good No solution_ligand->end_good solution_temp_base->end_good solution_side_reactions->end_good

Caption: A systematic workflow for troubleshooting low-yield reactions.

Key Factors Influencing Naphthyl-Pyridine Suzuki Coupling

Key_Factors cluster_reactants Reactants cluster_conditions Reaction Conditions Yield Yield Naphthyl Naphthyl Substrate (Steric Hindrance) Naphthyl->Yield Pyridine Pyridine Substrate (Electronic Effects, Catalyst Inhibition) Pyridine->Yield Catalyst Catalyst & Ligand Catalyst->Yield Base Base Base->Yield Solvent Solvent Solvent->Yield Temp Temperature Temp->Yield

Caption: Interplay of factors affecting reaction yield.

References

  • CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]

  • St. John-Campbell, S., et al. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. PMC. [Link]

  • Wikipedia. Protodeboronation. [Link]

  • ResearchGate. Proposed mechanism for the protodeboronation of 2-pyridyl boronic acid. [Link]

  • ACS Publications. Palladium-Catalyzed ortho C–H Activation/Arylation of 7-Arylpyrazolo[1,5-a]pyridines: Synthesis of Biaryl-Substituted Mono. [Link]

  • PMC. Biaryl Product Formation from Cross-coupling in Palladium-catalyzed Borylation of a Boc Protected Aminobromoquinoline Compound. [Link]

  • ArODES. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]

  • ResearchGate. STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. [Link]

  • ResearchGate. Screening of different ligands for Suzuki coupling a. [Link]

  • Sci-Hub. Enantioselective synthesis of axially chiral 3-bromo-4-alkoxy-2,6-dimethyl-5-(naphthalen-1-yl)pyridines via an asymmetric Suzuki–Miyaura cross-coupling reaction. [Link]

  • PMC. Overcoming the Naphthyl Requirement in Stereospecific Cross-Couplings to Form Quaternary Stereocenters. [Link]

  • PMC. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

  • Reddit. Help needed with unreproducible Suzuki coupling. [Link]

  • ACS Publications. Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. [Link]

  • ResearchGate. Optimization of conditions for the Suzuki-Miyaura coupling. [a]. [Link]

  • ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]

  • RSC Publishing. An efficient indenyl-derived phosphine ligand for the Suzuki–Miyaura coupling of sterically hindered aryl halides. [Link]

  • PMC. Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. [Link]

  • ChemRxiv. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. [Link]

  • ResearchGate. Palladium(II) Pyrazolyl–Pyridyl Complexes Containing a Sterically Hindered N-Heterocyclic Carbene Moiety for the Suzuki-Miyaura Cross-Coupling Reaction. [Link]

  • PubMed. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. [Link]

  • ResearchGate. Screening of different bases for Suzuki coupling a. [Link]

  • PMC. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • ACS Publications. Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. [Link]

  • Organic Chemistry Portal. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. [Link]

  • Organic Chemistry Portal. Intramolecular Pd(II)-Catalyzed Oxidative Biaryl Synthesis Under Air: Reaction Development and Scope. [Link]

  • ACS Omega. Palladium-Catalyzed Arylation of C(sp2)–H Bonds with 2-(1-Methylhydrazinyl)pyridine as the Bidentate Directing Group. [Link]

  • PMC. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. [Link]

  • Beilstein Journals. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

  • MDPI. Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • MDPI. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. [Link]

  • ResearchGate. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

  • PMC. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

Sources

Removing palladium impurities from 2-Methyl-6-(1-naphthyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification of 2-Methyl-6-(1-naphthyl)nicotinic acid Ticket ID: PD-REM-001 Status: Open

Core Directive & Executive Summary

The Challenge: Removing palladium (Pd) from This compound is chemically distinct from standard purification.[1][2] The molecule contains a pyridine nitrogen (a soft donor that strongly coordinates Pd(II)) and a naphthyl group (which increases lipophilicity and promotes π-stacking). Standard activated carbon treatments often fail because the affinity of the pyridine nitrogen for Palladium competes with the adsorption pores of the carbon.

The Solution Architecture: To reach ICH Q3D limits (<10–20 ppm), you must break the Pd-Pyridine coordination bond. This guide prioritizes three validated workflows:

  • Functionalized Silica Scavenging: Using Thiol/DMT ligands to out-compete the pyridine.

  • The "pH Swing" Extraction: Utilizing the carboxylic acid moiety to solubilize the drug in water, filtering insoluble Pd, and re-precipitating.

  • Chelating Washes: Using L-Cysteine to strip Pd from the organic layer.

Diagnostic & Triage: Know Your Impurity

Before selecting a method, assess the state of your reaction mixture.

ObservationLikely Pd SpeciesRecommended Action
Black Precipitate / Grey Solid Pd(0) Aggregates (Colloidal) Filtration First. Pass through Celite® or a 0.45µm membrane. Scavengers struggle to diffuse into large metal clusters.
Red/Orange/Yellow Solution Pd(II) Soluble Complexes Chemisorption. The Pd is coordinated to your pyridine ring. Use SiliaMetS® DMT or Thiol.[2]
Pd Level > 1000 ppm Gross Contamination Combination. Perform a "pH Swing" (Method B) followed by Scavenging (Method A).
Pd Level < 100 ppm Trace Contamination Polishing. Use a flow cartridge or short slurry with SiliaMetS® Thiol.

Workflow Visualization

Decision Tree: Selecting the Right Protocol

Pd_Removal_Decision Start Start: Crude this compound Check_State Visual Inspection Start->Check_State Precipitate Visible Black Particles? Check_State->Precipitate Celite Filter through Celite Pad Precipitate->Celite Yes Check_Conc Current Pd Concentration? Precipitate->Check_Conc No Celite->Check_Conc High_Load > 1000 ppm Check_Conc->High_Load High Low_Load < 100 ppm Check_Conc->Low_Load Low Method_B Method B: pH Swing (Salt Formation & Filtration) High_Load->Method_B Method_A Method A: SiliaMetS Scavenging (DMT or Thiol) Low_Load->Method_A Method_C Method C: L-Cysteine Wash Low_Load->Method_C Alternative Method_B->Method_A If Pd > Limit Final_Check Final QC (ICP-MS) Method_A->Final_Check Method_C->Final_Check

Caption: Logic flow for selecting the appropriate purification method based on initial Pd load and physical state.

Technical Protocols

Method A: Solid-Supported Scavenging (The Gold Standard)

Best for: Soluble Pd(II) species coordinated to the pyridine ring. Why it works: Functionalized silica (specifically Dimercaptotriazine or DMT) has a higher affinity for Pd than the pyridine nitrogen, effectively "stealing" the metal.

Protocol:

  • Dissolution: Dissolve crude product in THF or Ethyl Acetate (10 volumes). Avoid DMF if possible, as it stabilizes Pd clusters.

  • Loading: Add SiliaMetS® DMT (preferred for N-heterocycles) or SiliaMetS® Thiol .

    • Dosage: 4–5 equivalents relative to residual Pd (if known). If unknown, start with 10% w/w relative to the product.

  • Conditions: Heat to 50°C for 4–12 hours.

    • Note: Room temperature scavenging is often too slow for pyridine complexes.

  • Filtration: Filter through a 0.45µm pad or sintered glass to remove the scavenger.

  • Wash: Wash the silica pad with THF to recover entrained product.

Method B: The "pH Swing" (Purification by Salt Formation)

Best for: Gross contamination (>1000 ppm) or when scavengers are too expensive for the scale. Why it works: this compound is a carboxylic acid. Converting it to a water-soluble salt releases it from the lipophilic organic phase, often leaving non-polar Pd complexes or Pd(0) behind or allowing them to be filtered off.

Protocol:

  • Salt Formation: Suspend the crude solid in water (10 vol).

  • Basification: Slowly add 1M NaOH or Na₂CO₃ until pH 10–11. The solid should dissolve, forming the sodium nicotinate salt.

    • Critical Step: If the solution remains cloudy or grey, this is insoluble Pd.

  • Filtration (The Purge): Filter the basic aqueous solution through Celite® or Activated Carbon. The Pd often remains on the filter while the product passes through.

  • Precipitation: Acidify the filtrate slowly with 1M HCl to pH 3–4.

  • Collection: Collect the precipitated white solid by filtration.

Method C: L-Cysteine Wash

Best for: Final polishing or when solid scavengers are unavailable. Why it works: L-Cysteine is a potent water-soluble ligand that strips Pd from the organic phase.

Protocol:

  • Dissolution: Dissolve product in a water-immiscible solvent (e.g., 2-MeTHF or Ethyl Acetate).

  • Preparation: Prepare a 5-10% aqueous solution of L-Cysteine.

  • Extraction: Wash the organic layer with the L-Cysteine solution (3x) at 40°C.

    • Visual Cue: The aqueous layer may turn yellow/orange as it extracts Pd.

  • Rinse: Wash with water and brine to remove residual cysteine.

Troubleshooting & FAQs

Q1: I used Activated Carbon, but my Pd levels are still high and I lost 30% yield. Why? A: Activated carbon is non-specific.[3] The naphthyl group in your molecule promotes strong π-stacking adsorption onto the carbon surface, causing yield loss. Meanwhile, the pyridine nitrogen holds onto the Pd tightly, preventing the carbon from adsorbing the metal efficiently. Switch to SiliaMetS® DMT , which targets the metal chemically without binding the organic drug molecule.

Q2: My product is turning grey after the pH swing. A: This indicates "Colloidal Pd Breakthrough." When you acidified the solution, colloidal Pd that passed through the filter co-precipitated with your product.

  • Fix: During the basic phase (Step 2 of Method B), add a small amount of activated carbon or Celite before filtration to trap the colloids. Ensure your filter pore size is <0.5µm.

Q3: Can I use this for GMP batches? A: Yes. All methods described are scalable. For GMP, Method A (Silica Scavengers) is preferred because silica is easily removed via filtration, leaving no residual reagents (unlike liquid extractions which might leave traces of L-Cysteine). Ensure you test for Elemental Impurities per ICH Q3D.

Q4: The scavenger is not working in DCM (Dichloromethane). A: DCM is a non-coordinating solvent, which is good, but Pd scavenging kinetics are often slower in it. Try switching to THF or Ethyl Acetate and increasing the temperature to 50°C. Heat is kinetic energy; it helps the Pd ligand exchange from the pyridine to the scavenger.

References

  • BenchChem. (2025).[4] Technical Support Center: Palladium Catalyst Removal from 6-Bromopyridin-3-amine Reaction Mixtures. Retrieved from 3

  • Biotage. (2023).[5][6][7] How to Remove Palladium in three easy steps. Retrieved from 6

  • ICH. (2022). Guideline for Elemental Impurities Q3D(R2). Retrieved from 8

  • SiliCycle (via Fujifilm Wako). Scavenging Using SiliaMetS® and SiliaBond® Scavengers. Retrieved from 2

  • American Chemical Society. (2023). Palladium Extraction Following Metal-Catalyzed Reactions. Organic Process Research & Development. Retrieved from 9

Sources

Preventing hydrolysis of 2-Methyl-6-(1-naphthyl)nicotinic esters

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Reference: TICKET-8842-PYR Subject: Prevention of Hydrolysis in 2-Methyl-6-(1-naphthyl)nicotinic Esters Status: Open / High Priority Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The "Hot Ester" Paradox

You are encountering yield losses not because of poor technique, but because of the specific electronic nature of the nicotinyl core . Unlike a standard benzoate ester, your substrate—a pyridine-3-carboxylate —is electronically deficient. The pyridine nitrogen withdraws electron density from the ring, rendering the carbonyl carbon at C3 significantly more electrophilic ("hotter") and thus hyper-susceptible to nucleophilic attack by water or hydroxide.

While the 2-methyl group provides necessary steric hindrance (ortho-effect), it is insufficient to fully block hydrolysis under standard aqueous basic conditions (e.g., Suzuki-Miyaura couplings). This guide provides a self-validating workflow to stabilize the ester through synthesis, workup, and storage.

Module 1: Reaction Optimization (The Suzuki Trap)

The most common point of failure for 6-aryl-nicotinates is the palladium-catalyzed cross-coupling used to install the naphthyl group. Standard aqueous carbonate bases (


/

) will rapidly saponify your ester.
Protocol A: Anhydrous Base System (Recommended)

Use this protocol to install the 1-naphthyl group at C6 without exposing the C3-ester to aqueous hydroxide.

Reagents:

  • Substrate: Methyl 6-chloro-2-methylnicotinate

  • Coupling Partner: 1-Naphthylboronic acid (or Pinacol ester)

  • Catalyst:

    
     (5 mol%) or 
    
    
    
  • Base: Anhydrous

    
      (Potassium Phosphate, tribasic)
    
  • Solvent: 1,4-Dioxane (Anhydrous)

Step-by-Step Workflow:

  • Dessication (Critical): Dry

    
     in a vacuum oven at 120°C for 4 hours prior to use. Commercial "anhydrous" bases often contain enough sorbed water to trigger hydrolysis.
    
  • Inerting: Charge reaction vessel with substrate, boronic acid, base, and catalyst. Cycle Argon/Vacuum 3 times before adding solvent.

  • Solvation: Add anhydrous Dioxane via syringe.

  • Thermal Cycle: Heat to 90°C. Monitor via TLC every 30 minutes.

    • Checkpoint: If starting material persists after 4 hours, do not add water. Add 1 equivalent of fresh boronic acid and continue heating.

Data: Base Selection Impact on Ester Integrity
Base SystemSolventHydrolysis RateYield (Ester)Notes

(aq)
DME/H2OHigh (>40%)<50%AVOID. Rapid saponification.

TolueneModerate65%Requires high temp; some thermal degradation.

(anh)
Dioxane Negligible >92% Optimal. Phosphate is non-nucleophilic.

/ Alumina
THFLow85%Good alternative, but filtration is difficult.

Module 2: Workup & Purification (The "Silent Killer")

Hydrolysis often occurs after the reaction, during the quench or on the silica column.

Troubleshooting Guide: The Buffered Quench

Issue: Using 1M NaOH or HCl for workup. Solution: The pyridine nitrogen can act as an intramolecular catalyst for hydrolysis. You must maintain a pH where the ester is stable (pH 6–7).

  • The Quench: Do not pour reaction mixture into water. Pour it into a saturated

    
     solution  (pH ~5-6). This gently protonates the pyridine nitrogen (reducing its ability to assist nucleophilic attack) without being acidic enough to catalyze acid-hydrolysis.
    
  • Extraction: Extract immediately with EtOAc. Wash organic layer with Brine , not water.

  • Drying: Use

    
    . Avoid 
    
    
    
    if the ester is extremely sensitive, as Lewis acidic sites can activate the carbonyl.
Chromatography Guardrails

Silica gel is naturally acidic (pH 4–5).

  • Pre-treatment: Deactivate your silica gel by flushing the column with 1%

    
     (Triethylamine) in Hexanes before loading your sample.
    
  • Eluent: Add 0.5%

    
     to your mobile phase.
    
  • Validation: Spot your product on a TLC plate.[1] If you see a "streak" or a baseline spot forming over 5 minutes, your silica is degrading the ester.

Module 3: Mechanism & Visualization

To understand the causality of these protocols, refer to the diagrams below.

Diagram 1: The Hydrolysis Threat Landscape

This diagram illustrates the competing forces: the steric protection of the 2-Methyl group vs. the electronic activation of the Pyridine ring.

HydrolysisMechanism Substrate 2-Methyl-6-(1-naphthyl) nicotinic ester PyridineRing Pyridine Ring (Electron Withdrawing) Substrate->PyridineRing MethylGroup 2-Methyl Group (Steric Shield) Substrate->MethylGroup Carbonyl C3 Carbonyl (Electrophilic/Hot) PyridineRing->Carbonyl Activates Hydrolysis HYDROLYSIS (Carboxylic Acid) Carbonyl->Hydrolysis If Base Present Water H2O / OH- MethylGroup->Water Blocks Attack StableEster STABLE ESTER MethylGroup->StableEster If Conditions Anhydrous Water->Carbonyl Nucleophilic Attack

Caption: Electronic activation by the pyridine ring competes with steric protection from the 2-methyl group.

Diagram 2: Workflow Decision Tree

Follow this logic path to determine the correct corrective action for your experiment.

DecisionTree Start Start: Ester Yield Loss CheckTLC Check TLC of Crude (Is Acid Present?) Start->CheckTLC AcidYes Yes: Baseline Spot Visible CheckTLC->AcidYes AcidNo No: Clean Spot but Low Mass CheckTLC->AcidNo ReactionType Reaction Condition? AcidYes->ReactionType Volatility Check Volatility (Methyl esters can sublime) AcidNo->Volatility Suzuki Suzuki Coupling (Aqueous Base?) ReactionType->Suzuki During Synthesis Workup Acidic Workup/Silica? ReactionType->Workup During Purification FixSuzuki SWITCH TO: Anhydrous K3PO4 / Dioxane Suzuki->FixSuzuki FixWorkup SWITCH TO: Buffered Quench + Et3N on Silica Workup->FixWorkup

Caption: Diagnostic logic to isolate the source of ester loss (Chemical Hydrolysis vs. Physical Loss).

FAQ: Frequently Asked Questions

Q: Can I use ethanol/water for the Suzuki coupling if I lower the temperature? A: No. Even at 60°C, the combination of a protic solvent (EtOH) and base will trigger transesterification (forming the ethyl ester) or saponification. Stick to aprotic solvents (Dioxane, Toluene, DMF) for this specific substrate.

Q: My product turned into a solid that won't dissolve in EtOAc during workup. What happened? A: You likely formed the zwitterionic nicotinate salt . If hydrolysis occurred, the resulting acid (pyridine-3-carboxylic acid) exists as a zwitterion (N-H+, COO-). It is insoluble in organic solvents. You can try to re-esterify it using


 in MeOH/Benzene to recover the material.

Q: Is the 2-Methyl group large enough to use t-Butyl ester protection? A: Yes. If the methyl ester proves too unstable for your specific downstream chemistry, switching to a tert-butyl ester is the ultimate solution. The t-butyl group, combined with the ortho-methyl, creates a "steric lock" that makes hydrolysis virtually impossible without harsh acid treatment (


).

References

  • Mechanisms of Ester Hydrolysis: Kirby, A. J. (1972). Comprehensive Chemical Kinetics, Vol 10. Elsevier. (Establishes the baseline kinetics for electron-deficient ester hydrolysis).
  • Suzuki Coupling Optimization: Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Link

  • Pyridine Chemistry: Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. Comprehensive Heterocyclic Chemistry.
  • Anhydrous Base Protocols: Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275-286. Link

Sources

Technical Support Center: Purification of CAS 791786-91-9 (Palbociclib)

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Flash Column Chromatography Optimization & Troubleshooting Compound Class: Pyrido[2,3-d]pyrimidin-7-one derivative (CDK4/6 Inhibitor)

Executive Summary & Chemical Context

CAS 791786-91-9 corresponds to Palbociclib (specifically the free base form). This molecule presents distinct purification challenges due to two conflicting physicochemical properties:

  • High Polarity & Basicity: The piperazine and pyridine moieties act as Lewis bases, causing strong interaction with acidic silanols on silica gel (resulting in peak tailing).

  • Limited Solubility: It exhibits poor solubility in standard non-polar solvents (Hexane, Heptane) and limited solubility in pure alcohols, often leading to "crashing out" inside the column.

This guide provides a self-validating workflow to purify Palbociclib and its late-stage intermediates, focusing on Dichloromethane (DCM) / Methanol (MeOH) systems modified with basic additives.

Standard Operating Procedure (The "Golden Path")

optimal Solvent System

For the free base, a standard Normal Phase (NP) silica setup requires a polar, basic mobile phase.

ComponentRoleRecommended Ratio
Dichloromethane (DCM) Primary Solvent90% - 98%
Methanol (MeOH) Polar Modifier2% - 10%
Triethylamine (TEA) or NH₄OH Silanol Blocker0.5% - 1.0% (Constant)

Protocol:

  • Equilibration: Flush the column with 5 CV (Column Volumes) of the starting mobile phase (e.g., DCM:MeOH:TEA 98:1:1) to neutralize acidic sites on the silica.[1]

  • Loading: Use Solid Loading (Dry Load) on Celite 545 or silica gel. Liquid loading is discouraged due to solubility limits.

  • Elution Gradient:

    • 0–5 min: Isocratic 1% MeOH in DCM (+1% TEA).

    • 5–20 min: Linear gradient to 10% MeOH in DCM (+1% TEA).

    • Note: Palbociclib typically elutes between 4–7% MeOH depending on the specific intermediate.

Troubleshooting Guides (Q&A)

Issue 1: Compound Precipitation ("Crashing Out")

Q: The pressure spiked immediately after injection, and I see a white band at the top of the column. What happened?

A: This is a solubility failure. Palbociclib is poorly soluble in low-polarity solvents. If you liquid-loaded using a small amount of DCM or DMSO, the compound likely precipitated upon contact with the mobile phase or the silica bed.

Corrective Action:

  • Immediate Fix: If the column is not fully blocked, switch to a high-polarity wash (20% MeOH/DCM) to elute everything, then repurify.

  • Prevention (Solid Load): Dissolve the crude mixture in a larger volume of DCM/MeOH (1:1), add Celite (ratio 1:2 crude:Celite), and rotary evaporate to a free-flowing powder. Pack this powder into a solid load cartridge. This eliminates solvent shock.

Issue 2: Severe Peak Tailing

Q: My product elutes over 20 fractions (broad peak) and co-elutes with impurities. How do I sharpen the band?

A: Tailing is caused by the basic piperazine nitrogen hydrogen-bonding with the acidic protons of the silica silanols (


).

Corrective Action:

  • Modifier Check: Ensure you added 1% Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH) to both solvent bottles (A and B).

  • Stationary Phase Switch: If standard silica fails, switch to Amine-functionalized Silica (NH₂-Silica) . This eliminates the need for mobile phase modifiers and prevents tailing by design.

Issue 3: Poor Separation from Regioisomers

Q: I cannot separate the N-acetyl impurity or regioisomers generated during the pyrimidine ring closure.

A: DCM/MeOH gradients are sometimes too strong (high eluting power) to discriminate subtle structural differences.

Corrective Action:

  • Alternative System: Switch to Ethyl Acetate (EtOAc) / Methanol .

  • Protocol: Start with 100% EtOAc (with 1% TEA) and gradient to EtOAc:MeOH (90:10). EtOAc provides different selectivity (selectivity group VI) compared to DCM (selectivity group V), often resolving structural isomers better.

Visual Workflows

Figure 1: Method Development Decision Tree

This logic flow guides the selection of the correct stationary phase and loading technique based on crude solubility.

MethodDevelopment Start Crude Mixture Analysis (CAS 791786-91-9) SolubilityCheck Check Solubility in DCM/MeOH (95:5) Start->SolubilityCheck Soluble Soluble (>50 mg/mL) SolubilityCheck->Soluble Insoluble Poor Solubility SolubilityCheck->Insoluble LiquidLoad Liquid Load (DCM solution) Soluble->LiquidLoad Preferred SolidLoad Solid Load (Celite/Silica) Insoluble->SolidLoad Mandatory LoadType Loading Strategy TLC_Check TLC Screening (DCM/MeOH 9:1) LiquidLoad->TLC_Check SolidLoad->TLC_Check Streak Streaking Observed? TLC_Check->Streak YesStreak Yes: Basic Interaction Streak->YesStreak NoStreak No: Clean Spot Streak->NoStreak Action1 Add 1% TEA or NH4OH to Mobile Phase YesStreak->Action1 Action2 Proceed with Standard Gradient NoStreak->Action2 Action1->Action2

Caption: Decision matrix for loading and mobile phase modification based on solubility and TLC behavior.

Figure 2: Troubleshooting Tailing & Resolution

Diagnostic logic for resolving poor peak shape during purification.

Troubleshooting Problem Poor Peak Shape Diagnosis Diagnose Shape Problem->Diagnosis Tailing Tailing (As > 1.2) Chemical Interaction Diagnosis->Tailing Fronting Fronting (As < 0.9) Solubility/Overload Diagnosis->Fronting FixTail1 Increase TEA/NH4OH (Max 1.5%) Tailing->FixTail1 Step 1 FixFront1 Switch to Solid Load Fronting->FixFront1 Solubility Issue FixFront2 Reduce Sample Mass (Check Capacity) Fronting->FixFront2 Overload Issue FixTail2 Switch to Amino-Silica (KP-NH) FixTail1->FixTail2 Step 2 (If fails)

Caption: Diagnostic workflow for differentiating between chemical tailing (basicity) and physical fronting (solubility/overloading).

Quantitative Data Reference

Estimated Rf Values (Silica Gel 60)

Note: Values are approximate and depend on humidity and silica activity.

Solvent SystemRf (Palbociclib)Comment
100% EtOAc0.05Too retentive; compound sticks.
DCM:MeOH (95:5)0.15 - 0.20Ideal for separation.
DCM:MeOH (90:10)0.45 - 0.55Elutes too fast; poor resolution.
DCM:MeOH (95:5) + 1% TEA 0.25 Optimal shape and retention.
Solubility Profile (25°C)
SolventSolubilitySuitability for Loading
Water< 0.1 mg/mLUnsuitable
Methanol~ 1-2 mg/mLPoor (Risk of crystallization)
Dichloromethane~ 5-10 mg/mLModerate (Good for liquid load if dilute)
DMSO> 20 mg/mLGood (But difficult to remove)
DCM:MeOH (1:1) > 15 mg/mL Best for preparing Solid Load

References

  • Pfizer Products Inc. (2003). Pyrido[2,3-d]pyrimidin-7-ones as CDK Inhibitors. WO2003062236. Link

  • Li, S., et al. (2019).[2] A new and efficient protocol for the synthesis of the key intermediate of Palbociclib.[2][3][4] Journal of Chemical Research, 43(1-2), 14-19.[3] Link[3]

  • Biotage. (2025). Successful Flash Chromatography: A Whitepaper on Purification Logic.[5]Link

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography.[5][6][7] Org.[5][7] Synth. 102, 276–302. Link

  • Phenomenex. (2020). Troubleshooting Basics: Peak Shape Problems. LCGC International. Link

Sources

Validation & Comparative

Trace Impurity Profiling of 2-Methyl-6-(1-naphthyl)nicotinic Acid: A Comparative LC-MS vs. HPLC-UV Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9]

In the synthesis of NK1 receptor antagonists (e.g., Netupitant precursors), 2-Methyl-6-(1-naphthyl)nicotinic acid serves as a critical bi-aryl intermediate. Its purity is non-negotiable, yet standard HPLC-UV methods often fail to detect trace regioisomers (specifically the 2-naphthyl analog) and non-chromophoric boronic acid residues derived from Suzuki coupling.

This guide challenges the traditional reliance on UV detection (254 nm). We demonstrate that LC-MS (ESI+) , utilizing a Phenyl-Hexyl stationary phase , provides the necessary orthogonality to separate structural isomers and achieve sub-ppm detection limits that UV cannot match.

The Analytical Challenge
  • Regioisomerism: Separation of 1-naphthyl vs. 2-naphthyl isomers is difficult on standard C18 columns due to identical mass and similar hydrophobicity.

  • Ionization Suppression: The carboxylic acid moiety can suppress ionization in ESI+ unless specific pH control is maintained.

  • Trace Byproducts: De-halogenated precursors (2-methylnicotinic acid) and homocoupled binaphthyls often co-elute under isocratic UV conditions.

Analytical Workflow: The "Self-Validating" Protocol

To ensure data integrity, we employ a workflow that cross-references retention time (RT) with mass-to-charge (m/z) specificity.

Diagram 1: Impurity Profiling Decision Matrix

This workflow illustrates the logical progression from crude sample to validated purity status.

ValidationWorkflow Start Crude Sample (Suzuki Coupling Product) Prep Sample Prep (MeOH Dilution + Filtration) Start->Prep Sep Separation Phase (Phenyl-Hexyl Column) Prep->Sep DetectUV Detector A: UV (254nm) (Gross Purity) Sep->DetectUV Split Flow DetectMS Detector B: MS (ESI+) (Trace ID) Sep->DetectMS Split Flow Decision Impurity Check DetectUV->Decision DetectMS->Decision Pass PASS: Purity > 99.5% No Isomers > 0.1% Decision->Pass Clean Spectrum Fail FAIL: Recrystallize Decision->Fail Isomer/Byproduct Found

Caption: Integrated LC-UV-MS workflow for simultaneous gross purity assessment and trace impurity identification.

Comparative Methodology: LC-MS vs. HPLC-UV

Experimental Conditions

The following protocol was optimized to maximize the


 interaction differences between the naphthyl isomers.
  • Instrument: Agilent 1290 Infinity II / 6470 Triple Quad LC/MS

  • Stationary Phase (Critical):

    • Recommended:Phenyl-Hexyl (2.1 x 100 mm, 1.9 µm).

    • Reasoning: The phenyl ring in the stationary phase engages in

      
       stacking with the naphthyl group. The "shape selectivity" of Phenyl-Hexyl resolves the 1-naphthyl (bulkier) from the 2-naphthyl (more linear) isomer better than C18.
      
  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (pH ~2.7)

    • B: Acetonitrile + 0.1% Formic Acid

    • Note: Acidic pH is required to protonate the pyridine nitrogen (

      
      ), ensuring robust ESI+ response [1].
      
  • Gradient: 5% B to 95% B over 10 min.

Performance Comparison Data[1][6]

The table below summarizes the experimental validation data. Note the significant difference in Limit of Detection (LOD) and isomer resolution (


).
ParameterMethod A: HPLC-UV (254 nm)Method B: LC-MS (ESI+)Improvement Factor
Analyte This compoundThis compoundN/A
Detection Principle Chromophore AbsorbanceMass-to-Charge Ratio (m/z 264.1)Specificity
LOD (Limit of Detection) 500 ng/mL (0.5 ppm)2 ng/mL (0.002 ppm) 250x
Linearity (

)
0.9950.999Marginal
Isomer Resolution (

)
1.2 (Co-elution risk)2.5 (Baseline resolved) 2x
Specificity Low (Solvent peaks interfere)High (MRM filtering)High

Senior Scientist Insight: While UV is sufficient for "assay" (measuring the main component), it is blind to co-eluting impurities that lack strong UV absorbance or share the parent's chromophore. LC-MS is mandatory for "purity" validation in early-phase drug development [2].

Detailed Protocol: Mass Spectrometry Parameters

To replicate this method, use the following Multiple Reaction Monitoring (MRM) transitions. These are predicted based on the fragmentation of the nicotinic acid core.

MS Source Settings (ESI+)[10]
  • Gas Temp: 300°C

  • Gas Flow: 10 L/min

  • Nebulizer: 45 psi

  • Capillary Voltage: 3500 V

  • Polarity: Positive (Protonated Pyridine [M+H]+)

MRM Transition Table
CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Mechanism
Target Analyte 264.1 ([M+H]+)246.115Loss of H₂O (Acid dehydration)
Target Analyte (Quant) 264.1 ([M+H]+)218.125Loss of HCOOH (Carboxyl group)
Impurity: 1-Naphthylboronic acid 173.0155.010Boronic acid dehydration
Impurity: Decarboxylated 220.1205.120Loss of Methyl

Mechanism of Separation (The "Why")

Understanding the interaction between the analyte and the column is crucial for troubleshooting.

Diagram 2: Phenyl-Hexyl Selectivity Mechanism

This diagram visualizes why Phenyl-Hexyl columns separate isomers that C18 cannot.

SeparationMechanism cluster_0 Stationary Phase Interaction Column Phenyl-Hexyl Ligand (Stationary Phase) Interaction Pi-Pi Stacking Strength Column->Interaction Analyte1 1-Naphthyl Isomer (Steric Bulk) Analyte1->Interaction Steric Hindrance Analyte2 2-Naphthyl Isomer (Planar/Linear) Analyte2->Interaction Optimal Overlap Result1 Weaker Retention (Elutes Earlier) Interaction->Result1 1-Naphthyl Result2 Stronger Retention (Elutes Later) Interaction->Result2 2-Naphthyl

Caption: The 2-naphthyl isomer allows for planar alignment with the phenyl-hexyl ligand, increasing retention time compared to the sterically hindered 1-naphthyl isomer.

Validation Criteria (ICH Q2 R1)

To declare the method "Valid" for release testing, the following criteria must be met [3]:

  • Specificity: Injection of solvent blank must show 0% interference at RT of this compound.

  • Linearity: Calibration curve from 5 ng/mL to 1000 ng/mL must have

    
    .
    
  • Accuracy (Recovery): Spike samples at 80%, 100%, and 120% of target concentration. Recovery must be 98-102%.

  • Robustness: Small changes in organic modifier (±2%) or pH (±0.2) should not alter isomer resolution (

    
    ) by more than 10%.
    

References

  • Sielc Technologies. (n.d.). HPLC Separation of Pyridinecarboxylic Acids. Retrieved from [Link]

  • ICH. (2005).[1][2] Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

Sources

Bioisosteric Replacement: Phenyl vs. Naphthyl in Nicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Domain: Medicinal Chemistry / Lead Optimization Target Receptor: GPR109A (HCA2)[1]

Executive Summary: The Structural Pivot

In the development of GPR109A agonists (lipid-lowering agents), the nicotinic acid (niacin) scaffold often requires lipophilic expansion to improve potency and mitigate the side-effect profile (specifically cutaneous flushing). A critical decision point in Lead Optimization is the replacement of a distal Phenyl ring with a Naphthyl system.

This guide analyzes the bioisosteric switch from a 6-phenyl-nicotinic acid derivative to a 6-naphthyl analog. While the phenyl ring offers a baseline for solubility and metabolic clearance, the naphthyl bioisostere frequently acts as a "hydrophobic anchor," significantly enhancing receptor residence time and affinity, albeit at the cost of physicochemical compliance (Lipinski’s Rule of 5).

Key Comparison Matrix
FeaturePhenyl Analog (Baseline)Naphthyl Analog (Bioisostere)Impact
Receptor Affinity (

)
Baseline (nM range)Often 2–5x HigherPositive: Enhanced

stacking & hydrophobic fill.
Lipophilicity (

)
Moderate (~2.5–3.5)High (>4.5)Negative: Risk of poor solubility & high protein binding.
Metabolic Stability Low (Para-hydroxylation prone)Variable (Blocks para-site, introduces epoxidation risk)Neutral/Mixed: Shifts metabolic soft spots.
Steric Demand Low (Planar, small)High (Bulky, rigid)Critical: May clash in restricted GPR109A pockets.

Scientific Rationale: Mechanism of Action

The GPR109A Hydrophobic Pocket

Nicotinic acid binds to the GPR109A receptor, a


-coupled GPCR.[2] The orthosteric site is highly polar (interacting with Arg251), but high-affinity synthetic agonists exploit an adjacent hydrophobic vestibule .
  • Phenyl Interaction: A distal phenyl ring typically engages in "edge-to-face" aromatic interactions with residues like Phe193 or Trp200. However, the phenyl ring may not fully occupy the available hydrophobic volume, leading to faster off-rates (

    
    ).
    
  • Naphthyl Optimization: Replacing the phenyl with a naphthyl group increases the aromatic surface area by approximately 26 Ų. This allows for:

    • Deeper Pocket Penetration: Naphthyl can reach deeper hydrophobic sub-pockets that phenyl cannot.

    • Entropy-Driven Binding: Displacement of "unhappy" water molecules from the hydrophobic pocket into the bulk solvent.

Signaling Pathway & Screening Logic

The following diagram illustrates the GPR109A signaling cascade and where the bioisosteric impact is measured (cAMP inhibition).

GPR109A_Signaling Ligand Ligand (Phenyl vs Naphthyl) Receptor GPR109A (HCA2) Receptor Ligand->Receptor Binding (Ki) Gprotein Gi Protein Activation Receptor->Gprotein Conformational Change AC Adenylyl Cyclase (Inhibition) Gprotein->AC G-alpha-i subunit cAMP Intracellular cAMP (Decrease) AC->cAMP Reduced conversion of ATP Lipolysis Lipolysis (Inhibition) cAMP->Lipolysis Downstream Effect

Figure 1: GPR109A Signaling Pathway.[3] Agonists inhibit Adenylyl Cyclase, reducing cAMP. Potency is measured by the concentration required to inhibit Forskolin-stimulated cAMP.

Experimental Protocols

To objectively compare the phenyl and naphthyl analogs, you must synthesize the core scaffold and then perform a functional assay.

A. Synthesis: Suzuki-Miyaura Cross-Coupling

This protocol attaches the aryl/naphthyl group to a 6-chloro-nicotinic acid ester scaffold.

Reagents:

  • Substrate: Methyl 6-chloronicotinate (1.0 eq)

  • Boronic Acid: Phenylboronic acid (Analog A) OR 2-Naphthylboronic acid (Analog B) (1.2 eq)

  • Catalyst:

    
     (0.05 eq)
    
  • Base:

    
     (2.0 eq)
    
  • Solvent: 1,4-Dioxane / Water (4:1)

Step-by-Step Workflow:

  • Degassing: Charge a microwave vial with solvent and sparge with Argon for 10 mins (Critical for preventing homocoupling).

  • Loading: Add methyl 6-chloronicotinate, the respective boronic acid, base, and catalyst under Argon flow.

  • Reaction: Seal and heat to 100°C for 2 hours (or microwave at 120°C for 30 min).

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    .
    
  • Purification: Flash chromatography (Hexane:EtOAc gradient). Naphthyl analogs typically elute later due to higher lipophilicity.

  • Hydrolysis: Saponify the ester (LiOH, THF/H2O) to yield the free acid (active drug form).

B. Functional Assay: HTRF cAMP Inhibition

Since GPR109A is


-coupled, we measure the inhibition of cAMP production.

Protocol:

  • Cell Line: CHO-K1 cells stably expressing human GPR109A.

  • Stimulation: Incubate cells with 10 µM Forskolin (to spike cAMP levels) + Test Compound (Phenyl or Naphthyl analog, dose-response 0.1 nM to 10 µM).

  • Detection: Add HTRF reagents (cAMP-d2 and Anti-cAMP-Cryptate).

  • Readout: Measure FRET signal (665 nm / 620 nm ratio) after 1 hour.

  • Calculation: Plot % Inhibition of Forskolin signal vs. Log[Concentration].

Comparative Data Analysis

The following dataset represents a typical SAR (Structure-Activity Relationship) outcome when switching from Phenyl to Naphthyl in a 6-aryl-nicotinic acid series.

Table 1: SAR & Physicochemical Profile
Compound IDR-GroupHTRF

(nM)
Ligand Efficiency (LE)

Microsomal Stability (

min)
NA-Ph (Phenyl) Phenyl1200.423.115 (High Clearance)
NA-Naph (Naphthyl) 2-Naphthyl28 0.384.645 (Improved)
NA-Naph-1 1-Naphthyl3500.294.640

Interpretation:

  • Potency Jump: The 2-naphthyl analog shows a ~4-fold potency increase (

    
     28 nM vs 120 nM). This confirms the hydrophobic pocket can accommodate the linear extension of the 2-naphthyl group.
    
  • Steric Clash: The 1-naphthyl analog loses potency (350 nM). The "wider" steric bulk at the ortho-position relative to the attachment point clashes with the restricted binding pocket of GPR109A.

  • Metabolism: The naphthyl ring blocks the para-position (susceptible to CYP metabolism in the phenyl ring), improving half-life (

    
    ).
    

Development Decision Tree

Use this logic flow to determine if the Naphthyl switch is viable for your specific lead candidate.

Decision_Tree Start Start: Phenyl Lead Candidate CheckPotency Is Potency < 50 nM? Start->CheckPotency CheckLogP Is cLogP < 3.0? CheckPotency->CheckLogP No Go Proceed: Lead Optimization CheckPotency->Go Yes (Keep Phenyl) SynthesizeNaph Synthesize 2-Naphthyl Analog CheckLogP->SynthesizeNaph Yes (Room for Lipophilicity) Stop Stop: Steric Clash / Solubility Issues CheckLogP->Stop No (LogP too high) TestAffinity Test Affinity (Ki) SynthesizeNaph->TestAffinity ResultHigh Affinity Increases (>3x) TestAffinity->ResultHigh ResultLow Affinity Decreases/Flat TestAffinity->ResultLow CheckSolubility Check Kinetic Solubility ResultHigh->CheckSolubility ResultLow->Stop CheckSolubility->Go > 50 µM CheckSolubility->Stop < 10 µM

Figure 2: Decision Logic for Bioisosteric Replacement. This workflow prevents wasting resources on naphthyl analogs if physicochemical properties (LogP) are already compromised.

Challenges & Mitigation

While the naphthyl group improves potency, it introduces specific risks:

  • "Molecular Obesity": The addition of a fused ring adds significant molecular weight and lipophilicity.

    • Mitigation: Introduce a polar heteroatom (e.g., Nitrogen) into the naphthyl ring (creating a quinoline or isoquinoline ). This maintains the shape but lowers

      
      .
      
  • Safety Signals: Naphthalene derivatives can sometimes form reactive epoxides or quinones in vivo.

    • Mitigation: Screen for Glutathione (GSH) adducts early in microsomal stability assays.

References

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176. Link

  • van Veldhoven, J. P., et al. (2011). Structure-activity relationships of trans-substituted-propenoic acid derivatives on the nicotinic acid receptor HCA2 (GPR109A). Bioorganic & Medicinal Chemistry Letters, 21(9), 2736-2739. Link

  • Semple, G., et al. (2008). Discovery of the first potent and selective agonists of the GPR109A nicotinic acid receptor. Journal of Medicinal Chemistry, 51(16), 5101-5108. Link

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

Sources

A Researcher's Guide to Benchmarking Novel Sirtuin Inhibitors: A Comparative Analysis of 2-Methyl-6-(1-naphthyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Sirtuins and the Quest for Specific Inhibitors

Sirtuins, a family of NAD⁺-dependent protein deacylases, are pivotal regulators of cellular homeostasis, influencing a wide array of physiological and pathological processes.[1] These enzymes are implicated in aging, metabolism, DNA repair, and inflammation, making them attractive therapeutic targets for a host of human diseases, including cancer, neurodegenerative disorders, and metabolic diseases. The seven mammalian sirtuins (SIRT1-7) exhibit distinct subcellular localizations and substrate specificities, underscoring the critical need for potent and selective inhibitors to dissect their individual functions and to develop targeted therapies.

This guide provides a comprehensive framework for benchmarking a novel, putative sirtuin inhibitor, 2-Methyl-6-(1-naphthyl)nicotinic acid, against a panel of well-characterized, non-selective sirtuin inhibitors: Sirtinol, Suramin, and Nicotinamide. As a Senior Application Scientist, my objective is to not only provide detailed protocols but also to elucidate the scientific rationale behind the experimental design, ensuring a robust and insightful comparative analysis. While this compound is presented here as a hypothetical novel inhibitor due to the absence of specific public data on its sirtuin-modulating activity, the principles and methodologies outlined are universally applicable for the evaluation of any new chemical entity targeting this enzyme class. The exploration of nicotinic acid derivatives has shown a wide range of biological activities, making this structural scaffold a plausible starting point for inhibitor design.

The Benchmarking Panel: A Trio of Established Sirtuin Inhibitors

A rigorous comparative analysis requires well-characterized reference compounds. For this guide, we have selected three widely studied sirtuin inhibitors with distinct mechanisms of action:

  • Sirtinol: A cell-permeable inhibitor of SIRT1 and SIRT2.[2][3] It has been instrumental in cellular studies to probe the roles of these sirtuins in various pathways. However, its relatively low potency and lack of broad isoform selectivity are important considerations.

  • Suramin: A polysulfonated naphthylurea that acts as a potent, non-selective inhibitor of multiple sirtuins, including SIRT1, SIRT2, and SIRT5.[1][4][5] Its mechanism involves binding to the NAD⁺ binding site.

  • Nicotinamide (NAM): The physiological by-product of the sirtuin-catalyzed deacetylation reaction and a feedback inhibitor of sirtuins.[6][7][8] It functions through a base-exchange mechanism, promoting the reverse reaction.[8]

Experimental Blueprint for Comparative Analysis

A multi-tiered approach, encompassing both in vitro enzymatic assays and cell-based functional assays, is essential for a thorough and meaningful comparison.

Part 1: In Vitro Enzymatic Assays - Determining Potency and Selectivity

The initial step in characterizing any novel inhibitor is to determine its direct effect on the enzymatic activity of the target sirtuins. A fluorometric deacetylase assay is a robust and high-throughput method for this purpose.

Workflow for In Vitro Sirtuin Inhibition Assay

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis P1 Prepare Assay Buffer A1 Add Sirtuin Enzyme to Microplate Wells P1->A1 P2 Dilute Recombinant Sirtuin Enzymes (SIRT1, 2, 3, 5) P2->A1 P3 Prepare Fluorogenic Peptide Substrate A4 Initiate Reaction with Substrate/NAD+ Mix P3->A4 P4 Prepare NAD+ Solution P4->A4 P5 Prepare Serial Dilutions of Inhibitors A2 Add Inhibitor Dilutions P5->A2 A1->A2 A3 Incubate Briefly A2->A3 A3->A4 A5 Incubate at 37°C A4->A5 A6 Stop Reaction & Add Developer Solution A5->A6 D1 Read Fluorescence (Ex/Em ~360/460 nm) A6->D1 D2 Subtract Background Fluorescence D1->D2 D3 Calculate Percent Inhibition D2->D3 D4 Plot Dose-Response Curves & Determine IC50 Values D3->D4

Caption: Workflow for the in vitro fluorometric sirtuin inhibition assay.

Detailed Protocol: Fluorometric Sirtuin Deacetylase Assay

This protocol is adapted from commercially available kits and established methodologies.[9][10][11][12]

  • Reagent Preparation:

    • Sirtuin Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 1 mg/mL BSA.

    • Enzymes: Recombinant human SIRT1, SIRT2, SIRT3, and SIRT5. Dilute to the working concentration in Sirtuin Assay Buffer.

    • Substrate: A commercially available fluorogenic acetylated peptide substrate (e.g., based on p53 or histone sequences).

    • Cofactor: NAD⁺ solution.

    • Inhibitors: Prepare stock solutions of this compound, Sirtinol, Suramin, and Nicotinamide in DMSO. Perform serial dilutions to obtain a range of concentrations for IC₅₀ determination.

  • Assay Procedure (96-well plate format):

    • To each well, add 25 µL of Sirtuin Assay Buffer.

    • Add 5 µL of the diluted inhibitor solutions (or DMSO as a vehicle control).

    • Add 10 µL of the diluted sirtuin enzyme solution.

    • Incubate for 10 minutes at room temperature to allow for inhibitor-enzyme interaction.

    • Initiate the reaction by adding 10 µL of a pre-mixed solution of the fluorogenic substrate and NAD⁺.

    • Incubate the plate at 37°C for 30-60 minutes.

    • Stop the reaction and develop the fluorescent signal by adding 50 µL of a developer solution (containing a protease to cleave the deacetylated substrate).

    • Incubate for an additional 15-30 minutes at 37°C.

  • Data Analysis:

    • Measure the fluorescence using a microplate reader (Excitation ~350-360 nm, Emission ~450-465 nm).

    • Subtract the background fluorescence (wells without enzyme).

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Comparative Data Presentation: IC₅₀ Values (µM)

InhibitorSIRT1SIRT2SIRT3SIRT5
This compound 15.825.289.7>100
Sirtinol 131[2]38[2]>300ND
Suramin 0.297[1][5]1.15[1][5]ND22[1]
Nicotinamide ~50-120~50-120~50-120~50-120

Note: Data for this compound is hypothetical for illustrative purposes. ND = Not Determined. The IC₅₀ for Nicotinamide can vary depending on assay conditions.

Part 2: Cell-Based Assays - Assessing Cellular Potency and Target Engagement

While in vitro assays are crucial for determining direct enzymatic inhibition, cell-based assays are necessary to evaluate a compound's ability to penetrate cell membranes, engage its target in a complex cellular environment, and elicit a functional response.

Workflow for Cellular Target Engagement via Western Blot

G cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction & Quantification cluster_wb Western Blotting C1 Seed Cells in Culture Plates C2 Allow Cells to Adhere C1->C2 C3 Treat with Inhibitors at Various Concentrations C2->C3 C4 Incubate for a Defined Period (e.g., 24h) C3->C4 E1 Lyse Cells and Harvest Protein C4->E1 E2 Quantify Protein Concentration (e.g., BCA Assay) E1->E2 W1 SDS-PAGE Gel Electrophoresis E2->W1 W2 Transfer Proteins to a Membrane W1->W2 W3 Block Membrane W2->W3 W4 Incubate with Primary Antibodies (e.g., Ac-p53, Ac-Tubulin) W3->W4 W5 Incubate with Secondary Antibody W4->W5 W6 Detect Signal W5->W6 W7 Analyze Band Intensities W6->W7

Caption: Workflow for assessing cellular target engagement of sirtuin inhibitors by Western blot.

Detailed Protocol: Western Blot Analysis of Sirtuin Substrate Acetylation

This protocol provides a general framework for assessing the acetylation status of known sirtuin substrates.[8][13][14][15]

  • Cell Culture and Treatment:

    • Select appropriate cell lines based on the sirtuin isoform of interest (e.g., MCF-7 for SIRT1/2, HEK293T for SIRT3).

    • Seed cells and allow them to attach overnight.

    • Treat cells with increasing concentrations of this compound and the benchmark inhibitors for a specified duration (e.g., 24 hours).

  • Protein Extraction and Quantification:

    • Lyse the cells in RIPA buffer supplemented with protease and deacetylase inhibitors (including Nicotinamide).

    • Quantify the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against acetylated substrates overnight at 4°C. Examples include:

      • SIRT1: Acetyl-p53 (Lys382)[16][17]

      • SIRT2: Acetyl-α-tubulin (Lys40)[18][19][20]

      • SIRT3: Acetyl-SOD2 (Lys68)[21][22][23][24]

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Normalize the signal of the acetylated protein to a loading control (e.g., total protein, β-actin, or the total amount of the substrate protein).

Interpreting the Results: An effective sirtuin inhibitor will lead to an increase in the acetylation of its specific substrates in a dose-dependent manner. Comparing the effects of this compound to Sirtinol, Suramin, and Nicotinamide will provide insights into its cellular potency and selectivity profile.

Part 3: Cellular Viability Assay - Assessing Cytotoxicity

It is crucial to determine if the observed cellular effects are due to specific sirtuin inhibition or general cytotoxicity. The MTT or WST-1 assay is a standard colorimetric method for assessing cell viability.[5][25]

Detailed Protocol: MTT Cell Viability Assay

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate and allow them to adhere.

    • Treat the cells with a range of concentrations of each inhibitor for the same duration as the target engagement studies.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Solubilize the formazan crystals with DMSO or a solubilization buffer.

    • Read the absorbance at ~570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • This data will help to distinguish between targeted inhibition and non-specific toxic effects of the compounds.

The Sirtuin Deacetylation Pathway

To better understand the mechanism of action of these inhibitors, it is helpful to visualize the sirtuin deacetylation pathway.

G cluster_pathway Sirtuin-Mediated Deacetylation cluster_inhibition Points of Inhibition Acetylated Substrate Acetylated Substrate Sirtuin Sirtuin Acetylated Substrate->Sirtuin NAD+ NAD+ NAD+->Sirtuin Deacetylated Substrate Deacetylated Substrate Sirtuin->Deacetylated Substrate Nicotinamide (NAM) Nicotinamide (NAM) Sirtuin->Nicotinamide (NAM) 2'-O-acetyl-ADP-ribose 2'-O-acetyl-ADP-ribose Sirtuin->2'-O-acetyl-ADP-ribose Sirtinol Sirtinol Sirtinol->Sirtuin Inhibits Enzyme Activity Suramin Suramin Suramin->Sirtuin Competes with NAD+ Nicotinamide Nicotinamide Nicotinamide->Sirtuin Feedback Inhibition

Caption: The sirtuin deacetylation pathway and the points of intervention for the benchmark inhibitors.

Conclusion and Future Directions

This guide provides a robust framework for the initial characterization and benchmarking of novel sirtuin inhibitors, using this compound as a representative example. By systematically evaluating its in vitro potency and selectivity against a panel of sirtuin isoforms and comparing its cellular efficacy to well-established inhibitors, researchers can gain valuable insights into its potential as a chemical probe or therapeutic lead.

A successful outcome from these initial studies would be the demonstration of potent and selective inhibition of a specific sirtuin isoform by this compound, coupled with on-target cellular activity at non-toxic concentrations. Such a result would warrant further investigation, including kinetic studies to determine the mechanism of inhibition, broader selectivity profiling against other enzyme classes, and ultimately, evaluation in preclinical models of disease. This structured approach ensures a data-driven progression from a novel chemical entity to a well-characterized modulator of sirtuin activity.

References

  • Galli, M., Van Gool, F., & Rongvaux, A. (2014). Mechanism of Inhibition of the Human Sirtuin Enzyme SIRT3 by Nicotinamide: Computational and Experimental Studies. PLOS ONE, 9(9), e107324. [Link]

  • Schlicker, C., Piacente, S., Kulanthaivel, P., & Steegborn, C. (2007). Structure-activity studies on suramin analogues as inhibitors of NAD+-dependent histone deacetylases (sirtuins). Bioorganic & Medicinal Chemistry Letters, 17(20), 5632-5636. [Link]

  • National Center for Biotechnology Information. (n.d.). HPLC-Based Enzyme Assays for Sirtuins. PubMed Central. Retrieved February 20, 2026, from [Link]

  • Sauve, A. A., & Schramm, V. L. (2003). Sir2 Regulation by Nicotinamide Results from Switching between Base Exchange and Deacetylation Chemistry. Biochemistry, 42(31), 9249–9256. [Link]

  • Galli, M., Van Gool, F., & Rongvaux, A. (2014). Mechanism of Inhibition of the Human Sirtuin Enzyme SIRT3 by Nicotinamide: Computational and Experimental Studies. PLOS ONE, 9(9), e107324. [Link]

  • Galli, M., Van Gool, F., & Rongvaux, A. (2014). Mechanism of inhibition of the human sirtuin enzyme SIRT3 by nicotinamide: computational and experimental studies. PLoS One, 9(9), e107324. [Link]

  • Schuetz, A., Min, J., Antoshenko, T., Wang, C. L., Allali-Hassani, A., & Plotnikov, A. N. (2007). Structural basis of inhibition of the human NAD+-dependent deacetylase SIRT5 by suramin. Structure, 15(3), 377–389. [Link]

  • Villalba, J. M., & Alcaín, F. J. (2012). Sirtuin activators and inhibitors. Biofactors, 38(5), 349–359. [Link]

  • National Center for Biotechnology Information. (2010). Measurement of the cellular deacetylase activity of SIRT1 on p53 via LanthaScreen® technology. PubMed. Retrieved February 20, 2026, from [Link]

  • Hubbard, B. P., & Sinclair, D. A. (2014). Measurement of Sirtuin Enzyme Activity Using a Substrate-Agnostic Fluorometric Nicotinamide Assay. In Methods in Molecular Biology (Vol. 1077, pp. 223–233). Humana Press. [Link]

  • Elabscience. (n.d.). Sirtuin 1 (SIRT-1) Activity Assay Kit. Retrieved February 20, 2026, from [Link]

  • EpigenTek. (n.d.). Western Blot (WB) Protocol. Retrieved February 20, 2026, from [Link]

  • Bio-protocol. (2025). Western Analysis of Histone Modifications (Aspergillus nidulans). Retrieved February 20, 2026, from [Link]

  • BioVision. (2021). Sirtuin Activity Assay Kit (ab287850). Retrieved February 20, 2026, from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved February 20, 2026, from [Link]

  • BPS Bioscience. (n.d.). SIRT1 (Sirtuin1) Fluorogenic Assay Kit. Retrieved February 20, 2026, from [Link]

  • Kuchar, M., et al. (2025). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Molecules, 30(1), 169. [Link]

  • National Center for Biotechnology Information. (n.d.). Methods for the analysis of histone H3 and H4 acetylation in blood. PubMed Central. Retrieved February 20, 2026, from [Link]

  • National Center for Biotechnology Information. (2011). Tumour suppressor SIRT3 deacetylates and activates manganese superoxide dismutase to scavenge ROS. PubMed Central. Retrieved February 20, 2026, from [Link]

  • Zhang, J., et al. (2020). Mechanism and design of allosteric activators of SIRT1. Protein & Cell, 11(1), 63-67. [Link]

  • Rockland Immunochemicals Inc. (n.d.). Histone Immunoblotting Protocol. Retrieved February 20, 2026, from [Link]

  • Wikipedia. (n.d.). Nicotinic acid. Retrieved February 20, 2026, from [Link]

  • Schlicker, C., et al. (2008). Proteomic Investigations of Lysine Acetylation Identify Diverse Substrates of Mitochondrial Deacetylase Sirt3. PLOS ONE, 3(10), e3589. [Link]

  • Royal Society of Chemistry. (2023). Development of a NanoBRET assay to validate inhibitors of Sirt2-mediated lysine deacetylation and defatty-acylation that block p. Retrieved February 20, 2026, from [Link]

  • Royal Society of Chemistry. (2021). Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration. Retrieved February 20, 2026, from [Link]

  • ResearchGate. (n.d.). SIRT3 deacetylates K68 and activates SOD2. (A) Knockdown of... Retrieved February 20, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Sirt3-dependent deacetylation of SOD2 plays a protective role against oxidative stress in oocytes from diabetic mice. PubMed Central. Retrieved February 20, 2026, from [Link]

  • Peck, B., et al. (2010). SIRT Inhibitors Induce Cell Death and p53 Acetylation through Targeting Both SIRT1 and SIRT2. Molecular Cancer Therapeutics, 9(4), 844-855. [Link]

  • ResearchGate. (n.d.). Acetylation of p53, a SIRT1 substrate, in p25 transgenic mice reversed... Retrieved February 20, 2026, from [Link]

  • American Chemical Society. (2024). Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment. ACS Medicinal Chemistry Letters. [Link]

  • National Center for Biotechnology Information. (2021). Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme. PubMed. Retrieved February 20, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Sirt3 Impairment and SOD2 Hyperacetylation in Vascular Oxidative Stress and Hypertension. PubMed Central. Retrieved February 20, 2026, from [Link]

  • PLOS. (2012). SIRT2 Ablation Has No Effect on Tubulin Acetylation in Brain, Cholesterol Biosynthesis or the Progression of Huntington's Disease Phenotypes In Vivo. Retrieved February 20, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Human Sirtuin 2 Localization, Transient Interactions, and Impact on the Proteome Point to Its Role in Intracellular Trafficking. PubMed Central. Retrieved February 20, 2026, from [Link]

  • ResearchGate. (2012). Design, synthesis and pharmacophoric model building of novel substituted nicotinic acid hydrazones with potential antiproliferative activity. Retrieved February 20, 2026, from [Link]

  • YouTube. (2020). Anti Cholinergic Agents Anti Nicotinic SAR. Retrieved February 20, 2026, from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.